2'-Amino-5-methyl-biphenyl-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(2-aminophenyl)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-6-10(8-11(7-9)14(16)17)12-4-2-3-5-13(12)15/h2-8H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZKZIUHECASJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695833 | |
| Record name | 2'-Amino-5-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-11-5 | |
| Record name | 2'-Amino-5-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2'-Amino-5-methyl-biphenyl-3-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2'-Amino-5-methyl-biphenyl-3-carboxylic acid
Authored by: Senior Application Scientist, Gemini
Abstract
This technical guide provides a comprehensive overview of this compound, a biphenyl derivative of significant interest in medicinal chemistry and materials science. This document details the physicochemical properties of the compound, including its molecular formula and weight. A proposed synthetic pathway is outlined, drawing from established methodologies for the synthesis of related biphenyl carboxylic acids. Furthermore, this guide explores the potential applications of this molecule, particularly in the realm of drug discovery, supported by an analysis of its structural motifs. Safety considerations and handling protocols are also discussed based on data from analogous compounds. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis.
Core Compound Identification and Properties
This compound is a bifunctional organic molecule characterized by a biphenyl scaffold. This structure is adorned with an amino group on one phenyl ring and both a methyl and a carboxylic acid group on the other. This unique arrangement of functional groups imparts specific chemical properties that make it a valuable building block in organic synthesis.
Molecular Structure and Data
The structural attributes and calculated properties of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| CAS Number | Not available |
Note: The molecular weight is calculated based on the deduced molecular formula.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Appearance | White to off-white solid | General appearance of similar aromatic carboxylic acids. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. | Based on the properties of biphenyl carboxylic acids and amino-substituted aromatics. |
| Melting Point | Expected to be in the range of 150-250 °C | Comparison with related compounds like 2'-Methyl-biphenyl-3-carboxylic acid.[1] |
| pKa | Carboxylic acid: ~4-5; Amino group: ~3-4 | Typical pKa ranges for aromatic carboxylic acids and anilines. |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, leveraging well-established organic reactions. A plausible and efficient synthetic route is proposed below, based on the Suzuki coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
Proposed Synthetic Pathway: Suzuki Coupling
The logical disconnection for this molecule suggests a Suzuki coupling between a boronic acid derivative of one ring and a halide of the other.
Caption: Proposed Suzuki coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol
Step 1: Suzuki Coupling Reaction
-
To a reaction vessel, add 3-bromo-5-methylbenzoic acid (1.0 eq.), 2-aminophenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Add a base, such as sodium carbonate (2.5 eq.), to the mixture.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (typically 80-100 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Workup and Purification
-
Dilute the cooled reaction mixture with water and an organic solvent like ethyl acetate.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~4-5 to protonate the carboxylic acid, which may cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[2]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[3]
Applications in Drug Discovery and Materials Science
The structural features of this compound make it an attractive scaffold for various applications, particularly in the pharmaceutical industry.
Role as a Carboxylic Acid Bioisostere
The carboxylic acid group is a key pharmacophore in many drugs, facilitating strong interactions with biological targets.[4] However, it can also present challenges related to metabolic instability and poor membrane permeability.[5] Biphenyl carboxylic acid derivatives can serve as bioisosteres, mimicking the essential interactions of a simple carboxylic acid while offering a more complex and rigid scaffold that can be further functionalized to optimize drug-like properties.
Building Block for Novel Therapeutics
The amino and carboxylic acid functional groups provide convenient handles for further chemical modifications, allowing for the construction of more complex molecules. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings, while the carboxylic acid can be converted to esters, amides, or other derivatives. This versatility makes it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. The development of prodrugs using amino acids as moieties has shown to improve bioavailability and reduce toxicity of parent drugs.[6]
Potential in Materials Science
The rigid biphenyl core is a common structural motif in liquid crystals and specialty polymers. The presence of reactive functional groups allows for the incorporation of this molecule into polymer backbones to enhance thermal stability and introduce specific optical properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on data for structurally related compounds.
Hazard Identification
Based on analogous compounds, this compound may be associated with the following hazards:
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.
Conclusion
This compound represents a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its synthesis, while requiring a multi-step approach, is achievable through established and reliable synthetic methodologies. The presence of multiple functional groups on a rigid biphenyl scaffold provides a rich platform for the development of novel therapeutics and advanced materials. As with all chemical compounds, appropriate safety precautions should be observed during its handling and use.
References
- 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid | 376592-93-7, 3' - Echemi. (n.d.).
- 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem. (n.d.).
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, January 2).
- 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem - NIH. (n.d.).
- Amino Acids in the Development of Prodrugs - MDPI. (n.d.).
- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025, January 28).
- Carboxylic acid (bio)isosteres in drug design - PubMed - NIH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S | CID 21931591 - PubChem. (n.d.).
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid - Benchchem. (n.d.).
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (n.d.).
- Squaryl molecular metaphors - application to rational drug design and imaging agents. (n.d.).
- 3'-AMINO-2'-HYDROXYBIPHENYL-3-CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.).
- 3'-Amino-2'-hydroxybiphenyl-3-carboxylic Acid | 376592-93-7 - TCI Chemicals. (n.d.).
- BIPHENYL CARBOXYLIC ACID - Ataman Kimya. (n.d.).
Sources
- 1. 2'-Methyl-biphenyl-3-carboxylic acid | C14H12O2 | CID 2759814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openmedscience.com [openmedscience.com]
- 5. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S | CID 21931591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Unlocking the Therapeutic Potential of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid: A Technical Guide for Preclinical Investigation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive framework for the preclinical evaluation of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a novel biphenyl derivative with significant therapeutic potential. While direct biological data for this specific molecule is nascent, its structural motifs—a biphenyl scaffold, a carboxylic acid group, and an amino substituent—are well-established pharmacophores present in numerous clinically relevant drugs.[1][2] This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose a logical and efficient developmental pathway, encompassing hypothesized mechanisms of action and detailed experimental protocols for their validation.
Introduction: The Biphenyl Carboxylic Acid Scaffold as a Privileged Structure in Medicinal Chemistry
Biphenyl carboxylic acid derivatives represent a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents.[2] The inherent rigidity of the biphenyl moiety, coupled with the versatile chemical reactivity of the carboxylic acid group, allows for the creation of diverse molecular architectures with finely tuned biological functions.[2] Marketed drugs such as the non-steroidal anti-inflammatory drugs (NSAIDs) Flurbiprofen and Diflunisal underscore the therapeutic success of this scaffold.[1][2] Furthermore, derivatives of biphenyl carboxylic acid have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antihypertensive, antimicrobial, and bone resorption inhibiting properties.[2][3][4] The addition of an amino group, as seen in our molecule of interest, can further enhance biological activity and introduce novel pharmacological properties, including potential antimicrobial effects.[5][6]
The subject of this guide, this compound, strategically combines these key functional groups. The methyl group may serve to modulate lipophilicity and metabolic stability, while the amino group's position could influence receptor binding and overall pharmacological profile. This unique combination warrants a thorough investigation into its potential biological activities.
Hypothesized Biological Activities and Mechanistic Rationale
Based on the extensive literature on related compounds, we can postulate several high-priority areas for the biological investigation of this compound.
Anti-inflammatory Activity
The biphenyl carboxylic acid scaffold is a well-established pharmacophore for anti-inflammatory agents, with many NSAIDs belonging to this class.[2] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[2]
Proposed Mechanism of Action:
It is hypothesized that this compound may act as a COX inhibitor. The carboxylic acid moiety is crucial for binding to the active site of COX enzymes, while the biphenyl core provides the necessary structural rigidity. The amino and methyl groups may influence the selectivity towards COX-1 versus COX-2, a critical determinant of the gastrointestinal side-effect profile.
Hypothesized Signaling Pathway: COX Inhibition
Caption: Proposed inhibition of COX enzymes by the test compound.
Anticancer Activity
Numerous biphenyl derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[1][3][7] Some have been shown to induce cell cycle arrest and apoptosis.[8] The planarity and aromatic nature of the biphenyl system allow for intercalation with DNA or interaction with key enzymatic targets in cancer cells.
Proposed Mechanism of Action:
This compound could exert anticancer effects through multiple mechanisms. One possibility is the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt or MAPK/ERK pathways. Another potential mechanism is the induction of apoptosis through the intrinsic or extrinsic pathways, possibly by modulating the expression of Bcl-2 family proteins or activating caspases.
Hypothesized Signaling Pathway: Induction of Apoptosis
Caption: Hypothesized intrinsic pathway of apoptosis induction.
Antimicrobial Activity
The incorporation of an amino group into a biphenyl scaffold has been shown to be a promising strategy for developing novel antimicrobial agents.[5][6] These compounds can act by disrupting bacterial cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis.[9]
Proposed Mechanism of Action:
The lipophilic biphenyl core of this compound could facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death. The amino and carboxylic acid groups could also chelate essential metal ions required for bacterial enzyme function.
Proposed Experimental Workflows for Biological Evaluation
A tiered approach to biological screening is recommended, starting with in vitro assays to identify promising activities, followed by more complex cellular and in vivo models for validation and mechanism of action studies.
Experimental Workflow: Biological Screening
Caption: A tiered workflow for biological evaluation.
In Vitro Anti-inflammatory Assays
Protocol 1: COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
-
Methodology:
-
Utilize a commercially available colorimetric or fluorometric COX inhibitor screening assay kit.
-
Prepare a series of dilutions of the test compound (e.g., from 0.01 µM to 100 µM).
-
In separate wells of a 96-well plate, incubate recombinant human COX-1 and COX-2 enzymes with the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.
-
Calculate the IC50 values for both enzymes to determine the potency and selectivity of the test compound.
-
In Vitro Anticancer Assays
Protocol 2: MTT Cell Viability Assay
-
Objective: To assess the cytotoxic effects of the test compound on a panel of human cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each cell line.
-
| Parameter | Description |
| Cell Lines | A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate). |
| Compound Concentrations | A serial dilution of the test compound, typically ranging from nanomolar to micromolar concentrations. |
| Incubation Time | 48 to 72 hours to allow for sufficient time for the compound to exert its effects. |
| Positive Control | A known anticancer drug (e.g., doxorubicin, paclitaxel) to validate the assay. |
| Endpoint | IC50 value, the concentration of the compound that inhibits cell growth by 50%. |
Table 1: Key Parameters for MTT Cell Viability Assay
In Vitro Antimicrobial Assays
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
-
Methodology:
-
Use a panel of clinically relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The proposed experimental workflows provide a robust starting point for a comprehensive preclinical evaluation of its anti-inflammatory, anticancer, and antimicrobial potential. Positive results from these initial in vitro screens will warrant further investigation into the specific molecular mechanisms of action using advanced cellular and biochemical assays, followed by efficacy studies in relevant in vivo animal models. The insights gained from this systematic approach will be crucial for guiding future lead optimization efforts and ultimately translating this promising chemical entity into a clinically valuable therapeutic.
References
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Benchchem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- MDPI. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
- PubMed. (n.d.).
- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
- Functional Food Center/Food Science Publisher. (2025).
- Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- MDPI. (2023).
- ACS Publications. (n.d.). Biphenyl-4-carboxylic Acid [2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization: Evaluation of in Vitro and in Vivo Anticancer Activity.
- PMC. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties.
- ResearchGate. (2020).
- PubMed Central. (n.d.).
- IJSDR. (n.d.).
- Functional Food Science. (2025).
- ResearchGate. (2025). Synthesis and Pharmacological Evaluation of Some Dual‐Acting Amino‐alcohol Ester Derivatives of Flurbiprofen and 2‐[1,1′‐Biphenyl‐4‐yl]acetic Acid: A Potential Approach to Reduce Local Gastrointestinal Toxicity.
- ResearchGate. (n.d.).
- Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID.
- Benchchem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- ResearchGate. (2025).
- PMC. (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents.
- Google Patents. (n.d.). US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
- MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide.
- PMC PubMed Central. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.
- ResearchGate. (n.d.). (PDF)
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
- (n.d.).
- MDPI. (2023). Phytochemistry and Biological Activities of Murraya Species.
- ResearchGate. (2025).
- MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.
- Wikipedia. (n.d.). Cinnamaldehyde.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ffhdj.com [ffhdj.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
The Strategic deployment of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged motif in medicinal chemistry, affording a versatile platform for the development of novel therapeutics. Within this structural class, 2'-Amino-5-methyl-biphenyl-3-carboxylic acid emerges as a particularly compelling core for drug discovery. Its inherent structural features—a flexible biphenyl backbone, a strategically positioned amino group for hydrogen bonding and further derivatization, and a carboxylic acid moiety for salt formation and polar interactions—provide a rich canvas for molecular design. This guide delineates the synthetic strategies for accessing this core, explores its potential as a scaffold for generating diverse chemical libraries, and elucidates its promise in targeting key biological pathways implicated in a range of pathologies, including cancer and inflammatory diseases.
Introduction: The Biphenyl Carboxylic Acid Scaffold - A Cornerstone of Medicinal Chemistry
The biphenyl moiety is a recurrent structural element in a multitude of biologically active compounds and approved drugs.[1] Its conformational flexibility, arising from the rotation around the central carbon-carbon single bond, allows for the precise spatial orientation of substituents to engage with biological targets. The incorporation of a carboxylic acid group further enhances the drug-like properties of the scaffold, providing a handle for improving solubility, modulating pharmacokinetic profiles, and establishing critical interactions within receptor binding pockets.[2] The addition of an amino group, particularly at the 2'-position, introduces a key hydrogen bond donor and a versatile site for chemical modification, enabling the exploration of a vast chemical space. The methyl group at the 5-position can contribute to hydrophobic interactions and influence the overall conformation of the molecule.
This guide focuses on the untapped potential of this compound as a foundational scaffold for the rational design of next-generation therapeutics. We will dissect its synthesis, explore its derivatization potential, and project its applicability in targeting contemporary drug targets.
Synthesis of the Core Scaffold: A Strategic Approach
The construction of the this compound core is most efficiently achieved through a convergent synthesis strategy, with the Suzuki-Miyaura cross-coupling reaction serving as the linchpin.[1][3] This palladium-catalyzed reaction provides a robust and high-yielding method for the formation of the biaryl bond.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two key building blocks: 3-bromo-5-methylbenzoic acid and 2-aminophenylboronic acid (or a suitable protected precursor).
Synthesis of Precursors
2.2.1. 3-bromo-5-methylbenzoic acid: This starting material can be synthesized from 1-bromo-3,5-dimethylbenzene through oxidation of one of the methyl groups using a strong oxidizing agent like potassium permanganate (KMnO₄) in a mixture of pyridine and water.[4]
2.2.2. 2-aminophenylboronic acid: This precursor can be prepared from 2-nitrophenylboronic acid via reduction of the nitro group.[5] A common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[5] Alternatively, other reducing agents can be employed. The amino group may require protection during the Suzuki coupling, for instance as a Boc (tert-butyloxycarbonyl) derivative, to prevent side reactions.
Step-by-Step Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the two key precursors.
Materials:
-
3-bromo-5-methylbenzoic acid
-
2-aminophenylboronic acid (or its N-Boc protected derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-methylbenzoic acid (1.0 eq), 2-aminophenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Solvent Addition: Add the degassed solvent to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.
-
Purification: Filter the precipitate and wash with water. The crude product can be purified by recrystallization or column chromatography.
The Scaffold in Action: A Gateway to Diverse Therapeutic Targets
The this compound scaffold is a versatile starting point for generating libraries of compounds with the potential to modulate a wide range of biological targets. The amino and carboxylic acid groups serve as key anchor points for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.
Kinase Inhibition: A Promising Frontier
The aminobiphenyl motif is a well-established pharmacophore in the design of kinase inhibitors.[6] The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase domain. By modifying the substituents on the biphenyl rings and derivatizing the amino and carboxylic acid groups, it is possible to achieve high potency and selectivity for specific kinases implicated in cancer and inflammatory diseases.
A recent study highlighted the potential of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a kinase that represents a synthetic lethal target for certain types of breast cancer.[7] This underscores the potential of the 2'-amino-biphenyl-3-carboxylic acid scaffold in developing novel anti-cancer agents.
Anti-Inflammatory Applications
Chronic inflammation is a hallmark of numerous diseases. The biphenyl carboxylic acid scaffold has been explored for its anti-inflammatory properties.[8] Derivatives of this core can potentially target key inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade. For instance, analogs of amlexanox, which features a related scaffold, have been investigated as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity and related metabolic disorders.[9]
Table 1: Potential Therapeutic Applications and Key Molecular Interactions
| Therapeutic Area | Potential Targets | Key Interactions of the Scaffold |
| Oncology | Protein Kinases (e.g., PKMYT1, Src family) | Amino group: H-bond donor to kinase hinge.Carboxylic acid: Salt bridge/H-bond with catalytic residues.Biphenyl core: Hydrophobic interactions in the ATP-binding pocket. |
| Inflammation | Inflammatory Kinases (e.g., TBK1, IKKε), Cyclooxygenases (COX) | Carboxylic acid: Interaction with active site residues.Amino group: Can be derivatized to modulate activity and selectivity. |
| Metabolic Diseases | URAT1 | Biphenyl scaffold can mimic endogenous ligands.[10] |
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel derivatives based on the this compound scaffold, a series of in vitro and in cell-based assays are essential.
Kinase Inhibition Assay (Example: PKMYT1)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Principle: A luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction.
Procedure:
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate/ATP solution, and test compound dilutions.
-
Reaction: In a 384-well plate, add the test compound, kinase, and initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that contains luciferase and luciferin to measure the remaining ATP.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To evaluate the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.
Principle: A colorimetric or fluorescence-based assay that measures the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, resazurin) and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising and underexplored starting point for the development of novel therapeutics. Its straightforward synthesis via Suzuki-Miyaura coupling and the presence of versatile functional groups for derivatization make it an attractive core for medicinal chemists. The demonstrated potential of structurally related compounds in oncology and inflammation highlights the rich therapeutic opportunities that await the systematic exploration of this scaffold. Future efforts should focus on the synthesis of diverse libraries based on this core and their screening against a wide range of biological targets to unlock its full therapeutic potential.
References
-
PubMed. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. (URL: [Link])
-
PubMed. Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. (URL: [Link])
-
PubMed Central. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. (URL: [Link])
- Rathnam, R. P., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. e-thesis, Queen Mary University of London.
-
NCBI Bookshelf. 4-AMINOBIPHENYL. In: Chemical Agents and Related Occupations. (URL: [Link])
-
RSC Publishing. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. (URL: [Link])
- Google Patents. CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride. (URL: )
-
University of Hertfordshire Research Profiles. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. (URL: [Link])
-
Oriental Journal of Chemistry. Synthesis and Studies of 2- Amino Biphenyl Derived Amides. (URL: [Link])
-
PrepChem.com. Preparation of 3-bromobenzoic acid. (URL: [Link])
-
MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (URL: [Link])
-
MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (URL: [Link])
-
ResearchGate. (PDF) Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. (URL: [Link])
-
Drug Design Org. Structure Activity Relationships. (URL: [Link])
-
Ataman Kimya. BIPHENYL CARBOXYLIC ACID. (URL: [Link])
-
ACS Publications. Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. (URL: [Link])
- Google Patents. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (URL: )
-
Preprints.org. Drug Target Validation in Polyamine Metabolism and Drug Discovery Advancements to Combat Actinobacterial Infectious Diseases. (URL: [Link])
-
PubMed. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). (URL: [Link])
-
PubMed Central. Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. (URL: [Link])
- Googleapis.com. Novel bifunctional compounds which inhibit protein kinases and histone deacetylases. (URL: )
-
MSU chemistry. Derivatives of Carboxylic Acids. (URL: [Link])
- Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. CN103819345A - Method for preparing 2-amino biphenyl derivative - Google Patents [patents.google.com]
- 4. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Aminophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Emergence of 2'-Amino-5-methyl-biphenyl-3-carboxylic Acid as a Scaffold for Novel Antihypertensive Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypertension remains a principal contributor to cardiovascular morbidity and mortality worldwide, necessitating a continuous search for novel, more effective, and safer antihypertensive agents. The renin-angiotensin-aldosterone system (RAAS) is a cornerstone in blood pressure regulation and a validated target for antihypertensive therapy. This technical guide delves into the rationale and workflow for the development of novel antihypertensive drugs based on the privileged 2'-amino-5-methyl-biphenyl-3-carboxylic acid scaffold. We will explore a plausible synthetic pathway, propose a targeted drug discovery campaign centered on angiotensin II receptor type 1 (AT1R) antagonism, and provide detailed, field-proven protocols for in vitro and in vivo evaluation. This guide is intended to serve as a comprehensive resource for researchers embarking on the design and development of next-generation antihypertensive therapeutics.
The Rationale: Targeting the Renin-Angiotensin-Aldosterone System
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] A key effector molecule in this system is angiotensin II, which elicits potent vasoconstriction and stimulates aldosterone secretion upon binding to the AT1 receptor.[3][4] Chronic activation of the RAAS is a major contributor to the pathophysiology of hypertension. Consequently, blocking the effects of angiotensin II at the AT1 receptor is a highly effective strategy for lowering blood pressure.[5][6]
Biphenyl derivatives have been successfully developed as AT1R antagonists, with the "sartan" class of drugs (e.g., Losartan, Valsartan) being prime examples.[5] These molecules typically feature a biphenyl scaffold that mimics the peptide structure of angiotensin II, enabling competitive antagonism at the receptor.[3] The this compound core presents a compelling starting point for the design of novel AT1R blockers due to its structural similarity to known pharmacophores and the potential for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
The Core Molecule: Synthesis of this compound
A robust and scalable synthesis of the core scaffold is paramount for any drug discovery program. A plausible and efficient route to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[7][8][9][10]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the core scaffold.
Experimental Protocol: Synthesis of this compound
-
Suzuki-Miyaura Coupling:
-
To a solution of 2-bromo-6-nitrotoluene (1.0 eq) and 3-carboxyphenylboronic acid (1.2 eq) in a 4:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture at 80°C for 16 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2'-nitro-5-methyl-biphenyl-3-carboxylic acid.
-
-
Nitro Group Reduction:
-
Dissolve the 2'-nitro-5-methyl-biphenyl-3-carboxylic acid (1.0 eq) in methanol.
-
Add 10% palladium on charcoal (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound.
-
Drug Discovery Workflow: From Hit to Lead
The development of novel antihypertensive agents from the core scaffold will follow a structured drug discovery pipeline.
Caption: Drug discovery and development workflow.
Library Synthesis and Structure-Activity Relationship (SAR) Studies
A focused library of derivatives will be synthesized to explore the SAR around the this compound scaffold. Key modifications will include:
-
Bioisosteric replacement of the carboxylic acid: The carboxylic acid moiety is crucial for binding to the AT1 receptor. However, it can also lead to poor pharmacokinetic properties.[11] Replacing it with bioisosteres such as a tetrazole ring can improve metabolic stability and oral bioavailability.[3][4][11][12] The tetrazole can be synthesized from a nitrile precursor, which in turn can be prepared from the corresponding amide.[13][14][15][16][17]
-
Derivatization of the 2'-amino group: The amino group offers a handle for introducing various substituents to probe interactions with the receptor pocket. Acylation, sulfonylation, and reductive amination can be employed to introduce a variety of functional groups.
-
Modification of the methyl group: The methyl group at the 5-position can be varied to explore the impact of steric and electronic effects on activity.
| Derivative | R1 (Position 3) | R2 (Position 2') | R3 (Position 5) | Rationale |
| Core | -COOH | -NH2 | -CH3 | Starting Scaffold |
| D1 | 1H-tetrazol-5-yl | -NH2 | -CH3 | Carboxylic acid bioisostere for improved PK properties.[4][11] |
| D2 | -COOH | -NH-CO-n-butyl | -CH3 | Probing hydrophobic interactions in the receptor pocket. |
| D3 | 1H-tetrazol-5-yl | -NH-SO2-CF3 | -CH3 | Introducing a strong electron-withdrawing group. |
| D4 | -COOH | -NH2 | -CF3 | Investigating the electronic effect of the 5-substituent. |
In Vitro Screening
This assay determines the affinity of the synthesized compounds for the AT1 receptor.[18][19][20][21][22]
Protocol:
-
Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
This assay assesses the ability of the compounds to antagonize angiotensin II-induced signaling in a cellular context.[21][23]
Protocol:
-
Cell Culture: Plate CHO cells expressing the AT1 receptor in a 96-well plate and grow to confluence.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound for 30 minutes.
-
Angiotensin II Stimulation: Stimulate the cells with a fixed concentration of angiotensin II (EC80).
-
Signal Detection: Measure the intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fura-2 AM) and a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the angiotensin II-induced calcium signal.
In Silico ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties is crucial to identify compounds with favorable drug-like characteristics.[24][25][26][27][28] Various computational models can be used to predict:
-
Lipinski's Rule of Five: To assess oral bioavailability.
-
Aqueous solubility: Important for absorption.
-
CYP450 inhibition: To predict potential drug-drug interactions.
-
hERG inhibition: To assess the risk of cardiotoxicity.
-
Plasma protein binding: Affects the free drug concentration.
In Vivo Efficacy Testing
Promising lead candidates with good in vitro potency and a favorable ADME/Tox profile will be evaluated for their antihypertensive efficacy in a relevant animal model of hypertension.[13][29][30][31][32]
The SHR is a widely used genetic model of essential hypertension that closely mimics the human condition.[5][29][31][32]
Protocol:
-
Animal Acclimatization: Acclimatize male SHRs (12-14 weeks old) to the housing conditions for at least one week.
-
Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure using the tail-cuff method for several consecutive days to obtain a stable reading.
-
Drug Administration: Administer the test compound or vehicle orally once daily for a period of 2-4 weeks.
-
Blood Pressure Monitoring: Monitor systolic blood pressure at regular intervals throughout the study.
-
Data Analysis: Compare the change in blood pressure in the treated groups to the vehicle control group to determine the antihypertensive efficacy.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antihypertensive agents targeting the AT1 receptor. The proposed drug discovery workflow, encompassing rational design, efficient synthesis, and a comprehensive screening cascade, provides a clear path for identifying and optimizing lead candidates. Future work will focus on expanding the chemical diversity of the library, elucidating the detailed binding mode of the most potent compounds through molecular modeling, and conducting further preclinical studies to fully characterize the safety and efficacy of the lead candidates. This systematic approach holds the potential to deliver a new generation of antihypertensive drugs with improved therapeutic profiles.
References
-
Demers, J. P., et al. (2000). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Ekins, S., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
-
Ferrario, C. M. (2023). Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties. PubMed. [Link]
-
Ferreira, L. G., et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
-
Folkow, B. (1995). Spontaneously Hypertensive Rats. AHA/ASA Journals. [Link]
-
Gao, D., et al. (2022). The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies. PubMed Central. [Link]
-
Gombar, V. K., & Enslein, K. (2019). In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]
-
Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. [Link]
-
Inotiv. (n.d.). SHR (Spontaneous Hypertensive Rat). Inotiv. [Link]
-
Miller, R. A., et al. (2005). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
-
Munger, M. A. (2021). Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. MDPI. [Link]
-
ChemHelpASAP. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. [Link]
-
Phillips, M. I., & Sumners, C. (1998). Ang II receptor binding assay on cell membranes lasting reductions in... ResearchGate. [Link]
-
Li, Z., et al. (2021). Evaluation of Angiotensin-Converting Enzyme 2 Expression In Vivo with Novel 68Ga-Labeled Peptides Originated from the Coronavirus Receptor-Binding Domain. ACS Publications. [Link]
-
Charles River. (n.d.). Spontaneously Hypertensive (SHR) Rat. Charles River. [Link]
-
Cambridge MedChem Consulting. (2022, July 8). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Sica, D. A. (2011). Molecule-specific Effects of Angiotensin II–Receptor Blockers Independent of the Renin–Angiotensin System. Oxford Academic. [Link]
-
Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Li, A. P. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. LinkedIn. [Link]
-
Taconic Biosciences. (n.d.). Spontaneously Hypertensive. Taconic Biosciences. [Link]
-
Patani, G. A., & LaVoie, E. J. (2012). Bioisosteres for Drug Design. SlideShare. [Link]
-
Steckelings, U. M., et al. (2021). The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target. PubMed Central. [Link]
-
Brand, L., et al. (2012). Detection of angiotensin II type 1 receptor ligands by a cell-based assay. PubMed. [Link]
-
Por, L., et al. (2022). How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment. NIH. [Link]
-
de Oliveira, D. P., & de Freitas, M. P. (2015). Current methodology for the assessment of ADME-Tox properties on drug candidate molecules. ResearchGate. [Link]
-
Patani, G. A., & LaVoie, E. J. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Kim, J., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
- Reddy, P. G., et al. (2005). Conversion of aromatic nitriles into tetrazoles.
-
Maligres, P. E., et al. (2017). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. PubMed Central. [Link]
-
Li, Y., et al. (2024). Suppressing Endothelial–Mesenchymal Transition Through the Histone Deacetylase 1/GATA Binding Protein 4 Pathway: The Mechanism of Protocatechuic Acid Against Myocardial Fibrosis Revealed by an Integrated Study. MDPI. [Link]
-
Medina-Franco, J. L., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega. [Link]
-
de Souza, A. C. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Nickenig, G., et al. (1998). Radiolabeled receptor binding assay. A, Binding of 125 I-Sar, 1 Ile 8... ResearchGate. [Link]
Sources
- 1. Functional assay for assessment of agonistic or antagonistic activity of angiotensin AT2 receptor ligands reveals that EMA401 and PD123319 have agonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spike-ACE2 binding assay: An in vitro platform for evaluating vaccination efficacy and for screening SARS-CoV-2 inhibitors and neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. ahajournals.org [ahajournals.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. 1H-Tetrazole synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Angiotensin AT2 Receptor: From a Binding Site to a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of angiotensin II type 1 receptor ligands by a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. inotiv.com [inotiv.com]
- 30. Spontaneously Hypertensive (SHR) Rat [emodels.criver.com]
- 31. Spontaneously Hypertensive | Taconic Biosciences [taconic.com]
- 32. How Do Young and Old Spontaneously Hypertensive Rats Respond to Antihypertensive Therapy? Comparative Studies on the Effects of Combined Captopril and Nifedipine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis and Application of 2'-Amino-5-methyl-biphenyl-3-carboxylic Acid: A Keystone Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. With a focus on its critical role in the development of novel therapeutics, this document elucidates the compound's synthesis, characterization, and application, offering valuable insights for researchers, chemists, and professionals in drug development. We will delve into the intricacies of its preparation, primarily via the robust Suzuki-Miyaura cross-coupling reaction, and highlight its significance as a key building block in the synthesis of groundbreaking pharmaceuticals such as Lifitegrast.
Introduction: The Biphenyl Carboxylic Acid Motif in Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid yet tunable nature allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The incorporation of a carboxylic acid moiety further enhances the drug-like properties of these molecules, often improving solubility and providing a key interaction point with protein receptors.[2] Biphenyl carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive properties.[3][4]
This compound (CAS No. 885278-31-7) has emerged as a particularly valuable intermediate due to the strategic placement of its amino, methyl, and carboxylic acid functionalities. These groups offer multiple points for further chemical modification, enabling the construction of complex molecular architectures and the fine-tuning of pharmacokinetic and pharmacodynamic profiles.
The Cornerstone Application: An Essential Intermediate for Lifitegrast
A prime example of the significance of this compound is its role as a key intermediate in the synthesis of Lifitegrast.[5] Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease.[6][7] The synthesis of Lifitegrast involves the coupling of this biphenyl carboxylic acid intermediate with another complex fragment, highlighting the importance of a reliable and efficient method for its preparation.[8][9] The structural integrity and purity of this intermediate are paramount to the successful synthesis of the final active pharmaceutical ingredient (API).
Synthetic Pathways: The Suzuki-Miyaura Cross-Coupling Approach
The most prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][10] This powerful carbon-carbon bond-forming reaction offers high yields, mild reaction conditions, and excellent functional group tolerance, making it ideal for the synthesis of complex pharmaceutical intermediates.[11]
The general synthetic strategy involves the coupling of an appropriately substituted aniline derivative with a boronic acid. In the case of this compound, the key starting materials are 2-bromo-4-methylaniline and 3-carboxyphenylboronic acid .[12][13]
Caption: Synthetic workflow for this compound.
Causality in Experimental Choices
-
Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst for Suzuki couplings due to its commercial availability and effectiveness for a broad range of substrates.[12] The phosphine ligands stabilize the palladium(0) active species and facilitate the catalytic cycle.
-
Role of the Base: A base, such as potassium carbonate (K₂CO₃), is crucial for the activation of the boronic acid.[11] It facilitates the transmetalation step by forming a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed.[3] The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for Suzuki-Miyaura couplings of similar substrates.[3][12]
Materials:
-
2-bromo-4-methylaniline
-
3-carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-bromo-4-methylaniline (1.0 eq), 3-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Characterization and Data
The structural confirmation of the synthesized this compound is crucial. The following table summarizes the expected characterization data based on analogous compounds reported in the literature.[3][14]
| Analytical Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 6.5-8.0 ppm, a singlet for the methyl group around 2.3 ppm, and a broad singlet for the amino protons. The carboxylic acid proton may be observed as a broad singlet at >10 ppm in a non-deuterated solvent. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, the methyl carbon around 20 ppm, and the carboxylic carbon above 165 ppm. |
| Mass Spectrometry (MS) | The expected molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₃NO₂). |
| Melting Point | A sharp melting point is indicative of a pure compound. |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its efficient synthesis via the Suzuki-Miyaura coupling allows for its ready availability as a key building block for complex pharmaceutical targets. The continued exploration of new synthetic routes and applications for this versatile intermediate will undoubtedly fuel the development of next-generation therapeutics. As our understanding of disease pathways deepens, the demand for such well-defined and strategically functionalized intermediates will only continue to grow, solidifying the importance of this compound in the landscape of medicinal chemistry.
References
-
Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry. [Link]
- An improved process for the preparation of lifitegrast or salts thereof.
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
- Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
-
process for the preparation of lifitegrast. Justia Patents. [Link]
-
Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. ResearchGate. [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI. [Link]
-
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. [Link]
- Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. [Link]
-
The synthesis route of two key intermediates and lifitegrast. ResearchGate. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
- Processes for preparation of lifitegrast and intermediates thereof.
-
Synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline (3a) and Suzuki coupling of 3a with aryl boronic-acids. Reagents and conditions. ResearchGate. [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Huddersfield Repository. [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. [Link]
-
Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
-
Preparation method of lifitegrast and intermediate compound of lifitegrast. Patsnap. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
-
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. ScienceDirect. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. WO2019097547A1 - An improved process for the preparation of lifitegrast or salts thereof - Google Patents [patents.google.com]
- 7. WO2019026014A1 - Processes for preparation of lifitegrast and intermediates thereof - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. researchgate.net [researchgate.net]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Biphenyl Carboxylic Acids
Substituted biphenyl carboxylic acids are a class of organic compounds that hold significant importance in medicinal chemistry and drug development.[1] The biphenyl scaffold is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals. The specific substitution pattern of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it an ideal strategy for the synthesis of such biaryl compounds.[1][2] This application note provides a detailed protocol for the synthesis of this compound, including insights into the reaction mechanism, a step-by-step experimental procedure, and troubleshooting guidelines.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[1] The catalytic cycle comprises three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide or triflate on the palladium complex is replaced by the aryl group from the boronic acid.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond of the biphenyl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is best approached in a two-step sequence to circumvent potential side reactions and catalyst inhibition associated with the free carboxylic acid group. The proposed strategy involves:
-
Esterification: Protection of the carboxylic acid functionality of 3-bromo-5-methylbenzoic acid as a methyl ester.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting methyl 3-bromo-5-methylbenzoate with 2-aminophenylboronic acid.
-
Hydrolysis: Saponification of the methyl ester to afford the final product, this compound.
Figure 2: Workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Esterification of 3-bromo-5-methylbenzoic acid
Objective: To synthesize methyl 3-bromo-5-methylbenzoate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-bromo-5-methylbenzoic acid | 215.04 | 10.0 g | 46.5 mmol |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Sulfuric acid (H₂SO₄), concentrated | 98.08 | 2.0 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-methylbenzoic acid (10.0 g, 46.5 mmol) and methanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-bromo-5-methylbenzoate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.
Part 2: Suzuki-Miyaura Coupling
Objective: To synthesize methyl 2'-amino-5-methyl-biphenyl-3-carboxylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 3-bromo-5-methylbenzoate | 229.07 | 10.0 g | 43.6 mmol |
| 2-Aminophenylboronic acid | 136.94 | 6.5 g | 47.5 mmol |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 1.01 g | 0.87 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 12.1 g | 87.2 mmol |
| Toluene | - | 150 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyl 3-bromo-5-methylbenzoate (10.0 g, 43.6 mmol), 2-aminophenylboronic acid (6.5 g, 47.5 mmol), and potassium carbonate (12.1 g, 87.2 mmol).
-
Add toluene (150 mL) and water (50 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.01 g, 0.87 mmol) to the reaction mixture.
-
Heat the mixture to 90-100 °C and stir vigorously under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2'-amino-5-methyl-biphenyl-3-carboxylate.
Part 3: Hydrolysis of the Methyl Ester
Objective: To synthesize this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Methyl 2'-amino-5-methyl-biphenyl-3-carboxylate | 241.28 | 8.0 g | 33.1 mmol |
| Lithium hydroxide (LiOH) | 23.95 | 1.58 g | 66.2 mmol |
| Tetrahydrofuran (THF) | - | 100 mL | - |
| Water | - | 50 mL | - |
| Hydrochloric acid (HCl), 1M | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 2'-amino-5-methyl-biphenyl-3-carboxylate (8.0 g, 33.1 mmol) in a mixture of THF (100 mL) and water (50 mL).
-
Add lithium hydroxide (1.58 g, 66.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Characterization
The final product should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups (amine, carboxylic acid).
-
Melting Point: To assess the purity of the crystalline solid.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki coupling | Inactive catalyst | Use fresh, high-quality palladium catalyst. Ensure proper degassing to prevent catalyst oxidation. |
| Inefficient base | Try a different base such as cesium carbonate or potassium phosphate. Ensure the base is finely powdered for better reactivity. | |
| Deborylation of the boronic acid | Use a slight excess of the boronic acid (1.1-1.2 equivalents). Minimize reaction time once the starting material is consumed. | |
| Incomplete hydrolysis | Insufficient base or reaction time | Increase the amount of LiOH (up to 3-4 equivalents) and/or extend the reaction time. Gentle heating (40-50 °C) can also be applied. |
| Poor solubility of the ester | Increase the proportion of THF in the solvent mixture to improve solubility. | |
| Product purification challenges | Co-elution of impurities | Optimize the solvent system for column chromatography. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be an alternative. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents:
-
3-bromo-5-methylbenzoic acid: Toxic if swallowed and very toxic to aquatic life.[3]
-
2-Aminophenylboronic acid: Harmful if swallowed and may cause skin and eye irritation.[4]
-
Tetrakis(triphenylphosphine)palladium(0): Harmful if swallowed.[5][6] Handle in a fume hood and avoid inhalation of dust.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Organic Solvents (Methanol, Toluene, THF, Ethyl Acetate): Flammable and should be handled away from ignition sources.
-
References
- CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google P
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (URL: [Link])
-
3-Bromo-5-methylbenzoic acid | C8H7BrO2 | CID 3433127 - PubChem. (URL: [Link])
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization - MDPI. (URL: [Link])
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (URL: [Link])
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... - ResearchGate. (URL: [Link])
Sources
Application Note: Unambiguous Structural Elucidation of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a detailed guide to the structural characterization of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a key intermediate in pharmaceutical and materials science research.[1] We present a comprehensive protocol for the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra, augmented by two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality behind spectral features, and a self-validating system for structural confirmation.
Introduction
This compound is a substituted biphenyl derivative. The biphenyl moiety is a critical pharmacophore found in numerous commercially available drugs and medicinally active compounds.[1] The specific substitution pattern of this molecule, featuring an amino group, a methyl group, and a carboxylic acid, presents a unique set of challenges and opportunities for NMR-based structural analysis. The restricted rotation around the biphenyl single bond, coupled with the electronic effects of the substituents, results in a complex and informative NMR spectrum. Accurate and unambiguous assignment of all proton and carbon signals is paramount for confirming the chemical identity, assessing purity, and understanding the conformational properties of this important building block.
Principles of NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[2] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a strong external magnetic field.
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR Spectroscopy: Reveals the number of non-equivalent carbon atoms in a molecule and their chemical environment.[3][4] The chemical shift range for ¹³C is much wider than for ¹H, leading to less signal overlap.[3][4]
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC provide correlational data that helps to piece together the molecular structure.[5][6][7]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or even four bonds away.[5]
-
Experimental Protocols
Sample Preparation
A critical first step is the selection of an appropriate NMR solvent. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice. DMSO-d₆ is a polar aprotic solvent that will solubilize the compound and, importantly, slow down the exchange rate of the labile -NH₂ and -COOH protons, allowing for their observation in the ¹H NMR spectrum.[8][9] In contrast, protic solvents like D₂O or CD₃OD would lead to the exchange of these protons with deuterium, causing their signals to disappear.[10]
Protocol:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR Data Acquisition and Analysis.
Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ signals.
-
COSY, HSQC, HMBC: Use standard instrument parameters, optimizing for the expected range of coupling constants.
Predicted ¹H and ¹³C NMR Data and Interpretation
The following tables summarize the predicted chemical shifts, multiplicities, and coupling constants for this compound. The numbering scheme used for assignment is shown below:
(Note: An illustrative image of the chemical structure with numbered atoms would be placed here in a real application note. As I cannot generate images, please refer to a chemical drawing tool for the structure and numbering.)
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.8 | d | ~2.0 | Ortho to the carboxylic acid group, deshielded. |
| H-6 | ~7.6 | d | ~2.0 | Meta to the carboxylic acid and ortho to the methyl group. |
| H-3' | ~7.1 | dd | ~7.8, 1.5 | Ortho to the amino group, shielded. |
| H-4' | ~6.9 | td | ~7.5, 1.5 | Para to the amino group, shielded. |
| H-5' | ~7.2 | td | ~7.8, 1.5 | Meta to the amino group. |
| H-6' | ~6.7 | dd | ~7.5, 1.5 | Ortho to the amino group, shielded. |
| CH₃ | ~2.4 | s | - | Methyl group on an aromatic ring. |
| NH₂ | ~5.0 | br s | - | Labile protons of the amino group. |
| COOH | ~12.5 | br s | - | Labile proton of the carboxylic acid.[11] |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-1 | ~140 | Quaternary carbon attached to the other ring. |
| C-2 | ~132 | Quaternary carbon. |
| C-3 | ~130 | Quaternary carbon attached to the carboxylic acid. |
| C-4 | ~128 | Aromatic CH. |
| C-5 | ~138 | Quaternary carbon attached to the methyl group. |
| C-6 | ~135 | Aromatic CH. |
| C-1' | ~128 | Quaternary carbon attached to the other ring. |
| C-2' | ~148 | Quaternary carbon attached to the amino group. |
| C-3' | ~116 | Aromatic CH, shielded by the amino group. |
| C-4' | ~129 | Aromatic CH. |
| C-5' | ~118 | Aromatic CH, shielded by the amino group. |
| C-6' | ~120 | Aromatic CH, shielded by the amino group. |
| CH₃ | ~21 | Methyl carbon. |
| COOH | ~168 | Carboxylic acid carbon.[4][12][13] |
Step-by-Step Spectral Interpretation
-
¹H NMR Spectrum:
-
Identify the singlets corresponding to the methyl group (~2.4 ppm) and the broad singlets for the NH₂ (~5.0 ppm) and COOH (~12.5 ppm) protons.
-
The aromatic region (6.5-8.0 ppm) will show signals for the six aromatic protons.
-
The protons on the amino-substituted ring (H-3', H-4', H-5', H-6') are expected to be upfield (more shielded) compared to those on the other ring due to the electron-donating nature of the amino group.
-
The protons on the carboxylic acid and methyl-substituted ring (H-4, H-6) will be more downfield (deshielded).
-
-
¹³C NMR and DEPT-135 Spectra:
-
Identify the methyl carbon signal at ~21 ppm (positive in DEPT-135).
-
The aromatic CH carbons will appear as positive signals in the DEPT-135 spectrum between ~116-135 ppm.
-
The quaternary carbons (C-1, C-2, C-3, C-5, C-1', C-2') and the carboxylic acid carbon (~168 ppm) will be absent in the DEPT-135 spectrum.
-
-
COSY Spectrum:
-
Correlations will be observed between adjacent aromatic protons. For example, H-3' will show correlations to H-4', and H-4' will show correlations to H-3' and H-5'. This helps to trace the connectivity within each aromatic ring.
-
-
HSQC Spectrum:
-
This spectrum will definitively link each proton to its directly attached carbon. For example, the proton signal at ~2.4 ppm will correlate with the carbon signal at ~21 ppm, confirming the CH₃ group assignment.
-
-
HMBC Spectrum:
-
This is the key experiment for establishing the connectivity between the two rings and the positions of the substituents.
-
The methyl protons (~2.4 ppm) should show a correlation to C-5, C-4, and C-6.
-
The aromatic proton H-6 (~7.6 ppm) should show a correlation to the methyl carbon (~21 ppm).
-
Crucially, protons on one ring should show long-range correlations to carbons on the other ring, confirming the biphenyl linkage. For instance, H-6' may show a correlation to C-2.
-
Conclusion
By systematically applying a combination of 1D and 2D NMR techniques, an unambiguous structural characterization of this compound can be achieved. The protocols and expected spectral data provided in this application note serve as a comprehensive guide for researchers in synthetic chemistry, drug discovery, and related fields. This self-validating approach ensures high confidence in the identity and purity of the synthesized compound, which is essential for subsequent research and development activities.
References
-
University College London (UCL). Chemical shifts. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available from: [Link]
-
Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Available from: [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? Available from: [Link]
-
Elyashberg, M. E., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(4), 1371–1384. Available from: [Link]
-
ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link]
-
California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. Available from: [Link]
-
ETH Zurich. Structure Elucidation by NMR. Available from: [Link]
-
YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]
-
ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
University of Regensburg. 13C NMR Spectroscopy. Available from: [Link]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 8. acdlabs.com [acdlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. myneni.princeton.edu [myneni.princeton.edu]
Application Notes and Protocols: Derivatization of 2'-Amino-5-methyl-biphenyl-3-carboxylic Acid for Biological Screening
Introduction: The Privileged Scaffold of Biphenyl Carboxylic Acids
In the landscape of medicinal chemistry, certain molecular frameworks consistently yield biologically active compounds across a range of therapeutic targets. These are often referred to as "privileged scaffolds."[1][2] The biphenyl carboxylic acid motif is a prime example of such a scaffold, forming the core of numerous drugs and clinical candidates with diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The structural rigidity of the biphenyl system, combined with the versatile chemical handles of the carboxylic acid and an amino group, provides an excellent starting point for the generation of compound libraries for biological screening.[2][6][7]
This application note provides a detailed guide to the derivatization of a specific, highly promising scaffold: 2'-Amino-5-methyl-biphenyl-3-carboxylic acid. We will explore two primary avenues for derivatization: amide bond formation at the carboxylic acid moiety and modification of the primary aromatic amine. The protocols provided are designed to be robust and adaptable, enabling researchers to generate a diverse library of compounds for high-throughput screening (HTS) campaigns.[8][9]
Core Derivatization Strategies
The derivatization of this compound can be strategically approached by targeting its two key functional groups: the carboxylic acid and the primary amine. This allows for the systematic exploration of chemical space and the generation of a diverse library of analogs.
Strategy 1: Amide Bond Formation via the Carboxylic Acid
The carboxylic acid is a versatile functional group that can be readily converted to an amide. Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets.[10][11] The general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.
A common and effective method for amide bond formation is the use of coupling agents.[][13][14] These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine.
Caption: Amide bond formation workflow.
Protocol 1: Amide Synthesis using HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that often leads to high yields and minimal side reactions.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Eq. |
| This compound | 227.26 | 113.6 | 0.5 | 1.0 |
| Amine (R-NH₂) | Varies | Varies | 0.55 | 1.1 |
| HATU | 380.23 | 209.1 | 0.55 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 129.3 | 1.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 5 mL | - | - |
Procedure:
-
To a solution of this compound (0.5 mmol) in DMF (5 mL) in a round-bottom flask, add HATU (0.55 mmol) and DIPEA (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add the desired amine (0.55 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.[4]
Rationale for Experimental Choices:
-
HATU: Chosen for its high efficiency and ability to suppress racemization if chiral amines are used.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants.
Strategy 2: Derivatization of the Primary Aromatic Amine
The primary aromatic amine at the 2'-position offers another point for diversification.[15] Aromatic amines are important functional groups in many bioactive molecules.[16] They can be acylated, alkylated, or used in other transformations to introduce a variety of substituents.
Protocol 2: Acylation of the Primary Amine
Acylation of the primary amine with an acid chloride or anhydride is a straightforward method to introduce an amide linkage at a different position of the scaffold.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. ijsdr.org [ijsdr.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational Exploration of Molecular Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 16. geneonline.com [geneonline.com]
Application Notes and Protocols for High-Throughput Screening of 2'-Amino-5-methyl-biphenyl-3-carboxylic Acid Derivatives
Introduction: Targeting Innate Immune Signaling with Novel Biphenyl Carboxylic Acid Derivatives
The innate immune system serves as the body's first line of defense against invading pathogens. A crucial signaling cascade in this process is initiated by the activation of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which recognize pathogen-associated molecular patterns (PAMPs) and endogenous danger signals, respectively.[1] A key mediator in this pathway is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a serine/threonine kinase that acts as a master regulator of the downstream signaling cascade.[1] Upon activation, IRAK4 phosphorylates other IRAK family members, leading to the activation of downstream transcription factors such as NF-κB and AP-1.[2] This, in turn, drives the expression of a wide array of pro-inflammatory cytokines and chemokines.[3][4]
Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it a highly attractive therapeutic target. The scaffold of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid presents a promising starting point for the development of novel IRAK4 inhibitors, given the known anti-inflammatory and kinase-modulating activities of other biphenyl carboxylic acid derivatives. This document provides a comprehensive guide to a high-throughput screening (HTS) campaign designed to identify and characterize potent and selective inhibitors of IRAK4 from a library of this compound derivatives.
The IRAK4 Signaling Pathway: A Prime Target for Anti-Inflammatory Therapeutics
The activation of TLRs or IL-1Rs by their respective ligands triggers the recruitment of the adaptor protein MyD88.[1] MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome.[2] Within this complex, IRAK4 becomes activated and subsequently phosphorylates IRAK1 and IRAK2.[5] This phosphorylation event initiates a downstream cascade that culminates in the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to drive the transcription of inflammatory genes.[6] The central role of IRAK4 in this pathway makes it an ideal target for therapeutic intervention to dampen excessive inflammatory responses.[7]
Caption: IRAK4 Signaling Cascade
High-Throughput Screening (HTS) Workflow
A robust HTS campaign requires a multi-step approach to identify true hits and eliminate false positives. The proposed workflow for screening this compound derivatives against IRAK4 involves a primary biochemical assay, a secondary cell-based assay to confirm on-target activity in a physiological context, and counter-screens to assess cytotoxicity. Promising hits will then be subjected to selectivity profiling to determine their specificity for IRAK4 over other kinases.
Sources
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of activation of IRAK1 and IRAK4 by interleukin-1 and Toll-like receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium Catalysis for 2'-Amino-5-methyl-biphenyl-3-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, which is a cornerstone for constructing the biphenyl scaffold of this molecule.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to empower you to optimize your synthetic route, enhance yield, and ensure the purity of your target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction is showing low or no conversion to the desired this compound. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling for this specific target molecule can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. This can be due to improper precatalyst reduction.[3] Additionally, the palladium catalyst can agglomerate into inactive nanoparticles, especially at high temperatures, leading to a decrease in catalytic activity.[4]
-
Solution: Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate the Pd(0) catalyst.[4] Consider a pre-activation step for your palladium precatalyst. The choice of base and solvent can also influence the reduction of Pd(II) to Pd(0).[3] If using a heterogeneous catalyst, monitor for signs of agglomeration after the reaction.[4]
-
-
Poor Substrate Reactivity: The electronic properties of your starting materials, 3-bromo-5-methylbenzoic acid and 2-aminophenylboronic acid (or its ester), can influence the reaction rate. Electron-donating groups on the aryl halide can make oxidative addition, a key step in the catalytic cycle, more challenging.[5][6]
-
Issues with the Boronic Acid/Ester: Boronic acids are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of water and certain bases.[8] This depletes one of your key starting materials.
-
Solution: Using a boronic ester, such as a pinacol ester, can enhance stability and prevent premature decomposition.[8] If you must use the boronic acid, ensure it is of high purity and consider using anhydrous solvents and bases where appropriate. However, it's worth noting that a small amount of water can sometimes be beneficial for couplings using certain bases like K3PO4.[5]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling.[9] The base not only activates the boronic acid but also influences the solubility of the reagents and the stability of the catalytic species.
Question 2: I am observing significant formation of side products, such as homocoupling of the boronic acid and dehalogenation of the aryl halide. How can I minimize these?
Answer:
The formation of side products is a common challenge in cross-coupling reactions. Understanding their origin is key to suppression.
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Solution: Rigorous degassing of your solvents and maintaining a strict inert atmosphere throughout the reaction are crucial.[4] Lowering the reaction temperature, if feasible without significantly impacting the desired reaction rate, can also help.
-
-
Dehalogenation of the Aryl Halide: In this side reaction, the bromine atom on 3-bromo-5-methylbenzoic acid is replaced by a hydrogen atom. This can happen through various pathways, including a competing reaction after the oxidative addition step.[8]
-
Solution: The choice of ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. Bulky, electron-rich phosphine ligands often favor the desired reductive elimination step.[7] Additionally, ensuring the stoichiometry of your boronic acid is not excessively high can sometimes mitigate this issue.
-
-
Protodeboronation: As mentioned previously, the loss of the boronic acid functional group is a significant side reaction.[8]
-
Solution: Employing a more stable boronic ester is the most effective strategy.[8] Careful selection of the base and minimizing water content (unless a specific aqueous system is intended) are also important.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst is best for this synthesis?
A1: There is no single "best" precatalyst, as the optimal choice often depends on the specific reaction conditions and ligands used. Common and effective precatalysts include:
-
Pd(OAc)2 (Palladium(II) Acetate): A versatile and relatively inexpensive option. It requires in-situ reduction to the active Pd(0) species.[11]
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)): An air-sensitive but ready-to-use Pd(0) source. It can be a good starting point for optimization.
-
PdCl2(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A stable Pd(II) precatalyst that incorporates a robust ligand. It is often effective for a wide range of Suzuki couplings.
For challenging couplings, pre-formed catalysts with bulky, electron-rich ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos, RuPhos palladacycles), can offer superior performance.[3][7]
Q2: How do I choose the right ligand for my reaction?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[12] For the synthesis of this compound, consider the following:
-
Electron-Rich and Bulky Ligands: These ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), are known to enhance the rates of both oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[7] This can be particularly beneficial when using less reactive aryl chlorides or sterically hindered substrates.
-
Bidentate vs. Monodentate Ligands: Bidentate ligands like dppf or Xantphos can offer greater stability to the catalytic complex.[3] However, for some systems, a combination of a palladium precursor with a monodentate ligand can be highly effective.
-
N-Heterocyclic Carbenes (NHCs): NHCs are a class of ligands that can form very stable complexes with palladium and are often highly active catalysts for Suzuki-Miyaura reactions.[13]
A screening of a small library of ligands is often the most practical approach to identify the optimal one for your specific system.
Q3: What is the optimal base and solvent system for this synthesis?
A3: The ideal base and solvent are highly substrate-dependent and should be determined experimentally.
-
Bases:
-
Inorganic bases like K2CO3, K3PO4, and Cs2CO3 are commonly used. K3PO4 is often a good choice for couplings involving boronic acids.[5] The presence of the carboxylic acid and amino groups on your substrates may influence the choice of base due to potential acid-base reactions.
-
-
Solvents:
Q4: How can I monitor the progress of my reaction?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and any side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the starting materials and product are sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can provide a clear picture of the reaction's progress.
Q5: My product is difficult to purify. What strategies can I employ?
A5: The presence of both an amino and a carboxylic acid group in the product can present purification challenges.
-
Acid-Base Extraction: Utilize the amphoteric nature of your product. You can potentially extract it into an acidic aqueous layer to remove neutral organic impurities, and then into a basic aqueous layer to remove acidic impurities. Subsequent neutralization will precipitate your product.
-
Chromatography: If extraction is insufficient, column chromatography on silica gel may be necessary. The choice of eluent will be critical to achieve good separation. A gradient elution from a non-polar solvent to a more polar one is often required.
-
Crystallization: If a crude product of sufficient purity can be obtained, crystallization from a suitable solvent or solvent mixture can be an excellent final purification step.
Data Presentation
Table 1: Influence of Ligand on Yield in a Model Suzuki-Miyaura Coupling
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PPh3 | 2 | K2CO3 | Dioxane/H2O | 100 | 12 | 65 |
| dppf | 2 | K3PO4 | Toluene | 110 | 8 | 85 |
| SPhos | 1 | Cs2CO3 | THF | 80 | 6 | 95 |
Note: This is illustrative data for a generic Suzuki coupling and actual results for the target synthesis may vary.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling Synthesis of this compound:
-
To a dry reaction vessel, add 3-bromo-5-methylbenzoic acid (1.0 eq.), 2-aminophenylboronic acid pinacol ester (1.2 eq.), the chosen palladium precatalyst (e.g., Pd(OAc)2, 0.02 eq.), and the selected ligand (e.g., SPhos, 0.04 eq.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent (e.g., dioxane) and the base (e.g., K3PO4, 3.0 eq.) dissolved in degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the aqueous layer and adjust the pH to precipitate the product.
-
Filter the solid and wash with water and a non-polar organic solvent (e.g., hexanes).
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for low conversion in Suzuki-Miyaura coupling.
References
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Kingston University Research Repository. Available from: [Link]
-
Metal–organic framework. Wikipedia. Available from: [Link]
-
Palladium-Catalyzed Synthesis of Amino β-Lactones Using Aryl Amines and Alkenyl Carboxylic Acids. PubMed. Available from: [Link]
- Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available from: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. ResearchGate. Available from: [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Available from: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available from: [Link]
-
Palladium-Catalyzed Synthesis of Amino β-Lactones Using Aryl Amines and Alkenyl Carboxylic Acids. ResearchGate. Available from: [Link]
-
Optimization of the conditions for the Suzuki–Miyaura coupling reaction... ResearchGate. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
What's the problem of Suzuki-Miyaura coupling reaction conditions? ResearchGate. Available from: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Catalyst Development: Leveraging Biphenyl Phosphine Ligands for Cross-Coupling. Available from: [Link]
-
The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available from: [Link]
-
Palladium-catalyzed native α-amino acid derivative-directed arylation/oxidation of benzylic C–H bonds: synthesis of 5-aryl-1,4-benzodiazepin-2-ones. Royal Society of Chemistry. Available from: [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. Available from: [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available from: [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Available from: [Link]
- Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. Available from: [Link]
-
Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2. University of Cambridge. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available from: [Link]
Sources
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction to synthesize this important biphenyl compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you navigate the complexities of this synthesis and minimize yield-reducing side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions and answers to directly address specific experimental issues.
Question 1: My reaction yield is significantly lower than expected, and I see a lot of my boronic acid starting material has been consumed, but not converted to the desired product. What is the likely cause?
Answer: This is a classic symptom of protodeboronation , a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1] In the context of your synthesis, the (2-aminophenyl)boronic acid is converted into aniline. This side reaction is particularly prevalent with electron-rich or sterically hindered boronic acids and is catalyzed by the presence of aqueous base.[2][3]
Causality & Mechanism: The mechanism involves the attack of a hydroxide ion or water on the boron atom, forming a boronate species. This intermediate can then be protonated, leading to the cleavage of the C-B bond.[2] The Suzuki-Miyaura coupling requires a base to activate the boronic acid for transmetalation, but this same base can unfortunately promote protodeboronation.[3][4]
Troubleshooting Steps:
-
Use a Boronic Ester: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less susceptible to protodeboronation than the corresponding boronic acids.[1] Consider using 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline instead of (2-aminophenyl)boronic acid.
-
Optimize the Base: While a base is necessary, its strength and concentration can be tuned. Weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) may be preferable to stronger bases like sodium hydroxide (NaOH).[4] Using anhydrous conditions with a base like potassium phosphate (K₃PO₄) can also be effective, sometimes requiring a small, controlled amount of water to facilitate the reaction.[5]
-
Minimize Reaction Time: Monitor the reaction progress closely by TLC or LC-MS. Once the aryl halide starting material is consumed, work up the reaction promptly to prevent prolonged exposure of the boronic acid to basic conditions.
-
Protect the Boronic Acid: For particularly challenging substrates, advanced protecting groups like 1,8-diaminonaphthalene (dan) can be used. Aryl-B(dan) derivatives are highly stable to protodeboronation.[6]
Question 2: My crude product is contaminated with significant amounts of two major impurities: one corresponding to a dimer of my aryl halide and another to a dimer of my boronic acid. What are these impurities and how can I prevent them?
Answer: You are observing byproducts from homocoupling reactions. This side reaction can occur with both the aryl halide (e.g., forming a bibenzoic acid derivative) and the boronic acid (e.g., forming 2,2'-diaminobiphenyl).[7]
Causality & Mechanism: Homocoupling is often promoted by the presence of molecular oxygen in the reaction mixture.[1][8] Oxygen can re-oxidize the Pd(0) catalyst to a Pd(II) species, which can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled product.[8] Alternatively, side reactions in the catalytic cycle can lead to the formation of Ar-Pd-Ar or ArB(OH)₂-Pd-ArB(OH)₂ intermediates, which then reductively eliminate.[9]
Troubleshooting Steps:
-
Ensure Rigorous Degassing: This is the most critical step. Before adding the palladium catalyst, thoroughly degas your solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Catalyst and Ligand: Use a highly active catalyst system. Modern bulky phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway at a much faster rate than homocoupling. However, be aware that very bulky ligands can sometimes paradoxically promote protodeboronation.[3][10]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.3 equivalents) of the boronic acid reagent. This can help ensure the aryl halide is fully consumed and can competitively inhibit its homocoupling, though it may lead to more boronic acid homocoupling. The optimal ratio should be determined empirically.
Question 3: The reaction is sluggish and stalls before completion, leaving unreacted starting materials. What factors could be inhibiting my catalyst?
Answer: Catalyst inhibition or deactivation is a common issue, especially when working with functionalized substrates like yours. The free amino group (-NH₂) on the (2-aminophenyl)boronic acid and the carboxylate group (-COO⁻) on the 3-bromo-5-methylbenzoic acid can act as coordinating ligands to the palladium center, potentially slowing down or poisoning the catalyst.
Causality & Mechanism: The desired catalytic cycle involves the coordination of phosphine ligands to the palladium atom.[11] If other functional groups present in the starting materials or product bind too strongly to the palladium, they can displace the necessary ligands or prevent the catalyst from participating in oxidative addition or reductive elimination, effectively stalling the cycle.
Troubleshooting Steps:
-
Protect the Amino Group: While often avoidable, protecting the aniline nitrogen as a carbamate (e.g., Boc) or an amide can prevent its interference. This adds extra steps to your synthesis (protection/deprotection) but can be a robust solution for a stalled reaction.
-
Esterify the Carboxylic Acid: Similarly, converting the carboxylic acid to a methyl or ethyl ester can prevent its coordination as a carboxylate. The ester can be hydrolyzed back to the carboxylic acid in a final step.
-
Choose a Robust Ligand: Electron-rich, bulky phosphine ligands are designed to be strongly coordinating and can often resist displacement by other functional groups, keeping the catalyst active. Experiment with different ligands to find one that is optimal for your specific substrate combination.
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition, though this is less economical.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material combination for this synthesis? A1: The most common and direct approach is the Suzuki-Miyaura coupling of 3-bromo-5-methylbenzoic acid with (2-aminophenyl)boronic acid or its more stable pinacol ester derivative.[12]
Q2: Which palladium catalyst and ligand system is a good starting point? A2: A reliable starting point is Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source, paired with a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A typical catalyst loading is 1-2 mol% of palladium and 2-4 mol% of the ligand.
Q3: How do I effectively purify the final product, this compound? A3: The product has both an acidic (carboxylic acid) and a basic (amino) group, making it amphoteric. This property can be exploited for purification.
-
Acid-Base Extraction: During workup, you can wash the organic layer with a mild acid (e.g., dilute HCl) to remove basic impurities or with a mild base (e.g., NaHCO₃ solution) to remove acidic impurities. Be cautious, as your product may have some solubility in both aqueous layers.
-
Recrystallization: This is often the most effective method. Solvents like ethanol, methanol, or mixtures of an organic solvent with water can be effective for recrystallization.[13][14]
-
Column Chromatography: If impurities are persistent, chromatography on silica gel can be used. A gradient elution system, often involving a polar solvent system like ethyl acetate/hexanes with a small amount of acetic acid, can help to obtain a pure product.
Data & Protocols
Table 1: Influence of Reaction Parameters on Side Product Formation
This table provides a conceptual overview of how changing reaction conditions can influence the ratio of the desired product to common side products. Actual results will vary based on specific substrates and lab conditions.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome for Condition B |
| Degassing | Minimal (brief N₂ purge) | Thorough (30 min Ar sparging) | Reduced homocoupling byproducts[1][8] |
| Boron Source | Aryl Boronic Acid | Aryl Boronic Pinacol Ester | Reduced protodeboronation[1] |
| Base | 2M NaOH (aq) | K₃PO₄ (anhydrous) | Reduced protodeboronation[5] |
| Ligand | PPh₃ | SPhos | Faster reaction, may reduce side reactions |
Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a general guideline. All reactions should be performed by qualified personnel in a suitable chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-methylbenzoic acid (1.0 eq.), (2-aminophenyl)boronic acid pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Degassing: Seal the flask with a septum, and purge with argon for 30 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 10:1 mixture of dioxane and water) via cannula.
-
Catalyst Addition: In a separate vial, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and ligand (e.g., SPhos, 0.04 eq.). Briefly purge the vial with argon. Add the catalyst mixture to the main reaction flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting aryl bromide is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by recrystallization or column chromatography as described in the FAQ section.
Visualizing Reaction Pathways
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Key Side Reactions
This diagram illustrates the main productive cycle and the off-cycle pathways that lead to common impurities.
Caption: Catalytic cycle and major off-cycle side reactions.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Google Patents. (2016). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]
-
ChemRxiv. (2025). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. [Link]
-
PubMed. (2024). Aminative Suzuki-Miyaura coupling. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]
-
Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the purification of substituted biphenyl compounds
Technical Support Center: Purification of Substituted Biphenyls
Welcome to the Technical Support Center for challenges in the purification of substituted biphenyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter purification hurdles with this important class of molecules. Substituted biphenyls are prevalent scaffolds in pharmaceuticals, liquid crystals, and advanced materials.[1][2] However, their unique structural features often present significant purification challenges.
This resource provides in-depth, experience-driven answers to common problems, focusing on the scientific principles behind the troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: Why are my substituted biphenyl compounds so difficult to purify by standard flash chromatography?
A1: The difficulty primarily stems from two sources:
-
Similar Polarity of Byproducts: Many synthetic routes to biphenyls, such as the Suzuki-Miyaura coupling, generate byproducts with very similar polarities to the desired product.[3] A common byproduct is the homocoupled product of the boronic acid or ester, which often has a polarity and molecular weight very close to the target biphenyl, making chromatographic separation challenging.[3][4]
-
Atropisomerism: If your biphenyl is substituted at the ortho positions with bulky groups, it may exhibit axial chirality, leading to stable, separable rotational isomers called atropisomers.[5][6][7] These isomers are diastereomers or enantiomers that can appear as multiple spots on a TLC plate or multiple peaks in an achiral chromatographic separation, complicating purification and characterization.[6][8]
Q2: I see two distinct spots on my TLC/peaks in my HPLC for my "pure" ortho-substituted biphenyl. Is my compound degrading?
A2: Not necessarily. You are likely observing atropisomers. This phenomenon occurs when rotation around the central carbon-carbon single bond is restricted due to steric hindrance from bulky ortho-substituents.[7][8][9] If the energy barrier to rotation is high enough (typically >80-100 kJ/mol), the rotational isomers (atropisomers) do not interconvert at room temperature and can be isolated as separate, stable compounds.[6]
-
Causality: The steric clash between large groups at the 2, 2', 6, and 6' positions forces the phenyl rings out of plane.[9] If the substitution pattern on each ring is unsymmetrical, the molecule lacks a plane of symmetry and becomes chiral, existing as a pair of non-superimposable mirror images (enantiomers).[8]
-
Validation: To confirm the presence of atropisomers, you can perform variable temperature NMR (VT-NMR). As the temperature increases, the rate of rotation around the C-C bond will increase. If the two sets of signals coalesce into a single set at elevated temperatures, it confirms they are from interconverting atropisomers.
Q3: My Suzuki coupling reaction mixture is a mess. What is the most common byproduct I need to remove?
A3: The most common and troublesome byproduct of a Suzuki reaction is the homocoupling of the boronic acid/ester reactant (Ar-B(OR)2 + Ar-B(OR)2 → Ar-Ar).[3][4] This occurs competitively with the desired cross-coupling reaction and often produces a biphenyl byproduct with physical properties (polarity, solubility) very similar to your target molecule, making separation difficult.[3] The presence of oxygen can sometimes promote this side reaction.[4] Other byproducts include inorganic salts and residual palladium catalyst, which are typically easier to remove.[10]
Troubleshooting Guide: Column Chromatography
Problem: My desired biphenyl product co-elutes with a homocoupled byproduct.
This is a classic challenge, especially with non-polar, poly-fluorinated, or symmetrically similar biphenyls.[3] Standard solvent systems like Hexanes/Ethyl Acetate often fail because they don't exploit subtle electronic differences between the molecules.
Caption: Troubleshooting workflow for co-eluting biphenyls.
-
Baseline: Run a TLC of your crude material using 20% Ethyl Acetate in Hexanes. Note the Rf values and the degree of separation.
-
Test System 1 (Polarizability): Prepare TLC chambers with 10%, 20%, and 30% Dichloromethane (DCM) in Hexanes. DCM offers different selectivity compared to ethyl acetate and can often resolve compounds that rely on dipole interactions.
-
Test System 2 (π-π Interactions): Prepare TLC chambers with 5%, 10%, and 20% Toluene in Hexanes. Toluene can engage in π-stacking interactions with the aromatic rings of your biphenyls. The subtle electronic differences between your product and the homocoupled byproduct can lead to differential retention.
-
Analysis: Compare the TLC plates. Look for the solvent system that provides the largest difference in Rf (ΔRf) between your product and the impurity. This system is the best candidate for your flash column.
Troubleshooting Guide: Atropisomer Separation
Problem: I need to separate the atropisomers of my chiral biphenyl.
Separating atropisomers requires chiral chromatography, as they are enantiomers or diastereomers. For enantiomers, a chiral stationary phase (CSP) is mandatory.
-
Rotational Stability: First, ensure your atropisomers are stable and do not interconvert under the planned chromatographic conditions. If the rotational energy barrier is low, they may racemize on the column. Low temperatures can be critical to prevent interconversion during separation.[11]
-
Stationary Phase Selection: The choice of CSP is crucial. Polysaccharide-based phases (e.g., cellulose or amylose derivatives) and cyclodextrin or cyclofructan-based phases are excellent starting points for biphenyl atropisomers.[11][12]
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phase | Separation Principle |
| Derivatized Cellulose | Chiralcel® OD, OJ | Normal Phase (Hexane/IPA) | Inclusion complexes, hydrogen bonding, dipole interactions |
| Derivatized Amylose | Chiralpak® AD, AS | Normal Phase (Hexane/IPA) | Helical grooves provide steric and electronic discrimination |
| Derivatized Cyclofructan | LARIHC™, FRULIC™ | Normal Phase (Heptane/EtOH) | Inclusion into the macrocyclic cavity, polar interactions |
| β-Cyclodextrin | CYCLOBOND™ | Reversed-Phase (ACN/Water) | Hydrophobic inclusion and hydrogen bonding at the rim |
This table is a general guide. Always consult the column manufacturer's recommendations for specific method development.
-
Sample Preparation: Prepare a ~1 mg/mL solution of your atropisomeric mixture in the initial mobile phase (e.g., 90:10 Hexane/Isopropanol). Ensure the sample is fully dissolved. For atropisomers with low rotational barriers, prepare and store the sample at low temperatures (-70 °C).[11]
-
Column: Install a polysaccharide-based analytical chiral column (e.g., Chiralpak® AD-H, 4.6 x 250 mm).
-
Initial Conditions:
-
Mobile Phase: 90% Hexane / 10% Isopropanol
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C (or lower, e.g., 6°C, if interconversion is suspected[11])
-
Detection: UV at a wavelength where your compound absorbs strongly (e.g., 254 nm).
-
-
Gradient Screen: Run a gradient from 98:2 Hexane/IPA to 50:50 Hexane/IPA over 20-30 minutes to find the approximate solvent strength needed for elution.
-
Isocratic Optimization: Based on the gradient run, select an isocratic mobile phase composition that provides a retention factor (k') between 2 and 10 for the first eluting isomer.
-
Modifier Screening: If separation is poor, add a small amount (0.1%) of a modifier like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to the alcohol portion of the mobile phase.
-
Validation: Once separation is achieved, scale the method to a semi-preparative or preparative column, adjusting the flow rate and sample loading according to the column dimensions.
Troubleshooting Guide: Crystallization
Problem: My substituted biphenyl oils out or refuses to crystallize from any common solvent.
Biphenyls, especially those with multiple, flexible, or non-polar substituents, can be challenging to crystallize due to their tendency to form stable supersaturated solutions or oils.
Sources
- 1. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 6. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 7. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Preventing ester cleavage during Suzuki coupling of carboxylic acids
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, actionable advice on a common yet challenging issue in synthetic chemistry: preventing ester cleavage during Suzuki-Miyaura coupling reactions. This guide is structured to help you understand the underlying principles and provides clear, step-by-step troubleshooting and optimization strategies.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds. However, when your substrates contain base-sensitive functional groups like esters, the reaction can become a delicate balancing act. The very conditions that facilitate the catalytic cycle can also lead to unwanted ester saponification, reducing your yield and complicating purification. This guide will walk you through the causes of this side reaction and provide robust strategies to maintain the integrity of your ester functionalities.
Frequently Asked Questions (FAQs)
Q1: Why is my ester group being cleaved during my Suzuki coupling?
A1: Ester cleavage, or saponification, is a base-mediated hydrolysis reaction. The basic conditions required for the transmetalation step of the Suzuki coupling can also attack the electrophilic carbonyl carbon of your ester, leading to the formation of a carboxylate and an alcohol. This is particularly problematic with strong bases like sodium hydroxide or sodium carbonate, especially at elevated temperatures.
Q2: What is the primary role of the base in a Suzuki coupling?
A2: The base is crucial for activating the organoboron species.[1][2] It reacts with the boronic acid or ester to form a more nucleophilic "ate" complex (e.g., a boronate), which facilitates the transfer of the organic group from boron to the palladium catalyst in the transmetalation step.[1][2][3]
Q3: Are boronic esters more stable than boronic acids in this context?
A3: Yes, boronic esters, particularly those derived from diols like pinacol, are generally more stable and less prone to side reactions like protodeboronation than their corresponding boronic acids.[4] While it was once thought that boronic esters must first hydrolyze to the corresponding boronic acid to be active in the coupling, recent studies have shown that they can participate directly in the catalytic cycle under certain conditions.[4][5] This can be advantageous in minimizing the amount of water and potentially harsh basic conditions required.
Troubleshooting Guide: Preventing Ester Cleavage
If you are observing significant ester cleavage, it's a sign that your reaction conditions are too harsh for your substrate. Here’s a systematic approach to troubleshooting this issue, from easiest to most involved modifications.
Logical Flow for Troubleshooting Ester Cleavage
Caption: A decision-making workflow for troubleshooting ester cleavage in Suzuki couplings.
Step 1: The Choice of Base is Critical
The most impactful and straightforward change you can make is to switch from a strong base to a milder one. The goal is to find a base that is sufficiently strong to promote transmetalation but not so nucleophilic that it readily attacks the ester.
| Base | Typical Conditions | Advantages | Considerations |
| Potassium Fluoride (KF) | Anhydrous, often in THF or dioxane | Excellent for base-labile groups.[1] | Can be slow; may require higher catalyst loading or more active ligands. |
| Cesium Fluoride (CsF) | Anhydrous, aprotic solvents (e.g., DME, dioxane) | Mild and effective, compatible with many sensitive functional groups. | More expensive than other options. |
| Potassium Phosphate (K₃PO₄) | Aqueous solvent mixtures (e.g., toluene/water) | Generally good functional group tolerance, including esters.[6] | Can still be too basic for extremely sensitive substrates. |
| Potassium Carbonate (K₂CO₃) | Aqueous solvent mixtures | A good starting point if stronger bases are failing, but still can cause cleavage. | Often requires elevated temperatures, which can work against ester stability. |
Expert Insight: Start by replacing your current base with 2-3 equivalents of powdered potassium fluoride (KF) in an anhydrous solvent like THF. The low basicity of fluoride ions is often sufficient to activate the boronic acid without significant ester hydrolysis.[1]
Step 2: Lower the Reaction Temperature
Heat accelerates all reactions, including the undesirable ester saponification. If you are running your reaction at elevated temperatures (e.g., > 80 °C), lowering the temperature is a key strategy.
To make this feasible, you may need to employ a more active catalyst system that can operate efficiently at lower temperatures, even at room temperature.
Recommended Catalyst Systems for Mild Conditions:
-
Palladium(II) Acetate with Bulky Phosphine Ligands: Combinations like Pd(OAc)₂ with PCy₃ (tricyclohexylphosphine) or P(t-Bu)₃ (tri-tert-butylphosphine) are highly active and can facilitate couplings at or near room temperature.[1]
-
Pre-formed Catalysts with N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes, such as (N-Heterocyclic carbene)Pd(allyl)Cl, are known for their high stability and activity, showing excellent functional group tolerance.[1]
Step 3: Optimize Your Catalyst and Ligand System
The ligand bound to the palladium center plays a crucial role in the catalytic cycle. Electron-rich and sterically bulky ligands can accelerate the rate-determining oxidative addition and the final reductive elimination steps, allowing the overall reaction to proceed under milder conditions.[7]
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
Expert Insight: If switching to a milder base and lower temperature still results in a slow or incomplete reaction, consider changing your ligand. SPhos or XPhos are examples of bulky, electron-rich biaryl phosphine ligands that are commercially available and have demonstrated high efficacy in challenging couplings.
Protocol: Ester-Sparing Suzuki Coupling
This protocol is a robust starting point for coupling an aryl bromide containing an ester with an arylboronic acid.
Materials:
-
Aryl bromide with ester functionality (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
P(t-Bu)₃ (Tri-tert-butylphosphine) (0.08 equiv)
-
Potassium Fluoride (KF, powdered and dried) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, and potassium fluoride.
-
In a separate vial, dissolve Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous dioxane to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
What If Ester Cleavage Still Occurs?
If you've optimized conditions and still observe cleavage, you may have a particularly labile ester or a challenging coupling.
-
Consider a Protecting Group Strategy: If the carboxylic acid is part of your boronic acid component, it may be beneficial to perform the coupling using the corresponding boronic ester and then hydrolyze the ester in a separate, controlled step post-coupling.
-
Catalyst Deactivation: The carboxylate formed from ester cleavage can coordinate to the palladium center and inhibit or deactivate the catalyst. If you suspect this is happening (i.e., the reaction starts but then stalls), increasing the catalyst loading might help to push the reaction to completion, although this is not ideal from an efficiency standpoint.
By systematically applying these principles—starting with the mildest conditions and incrementally increasing reactivity while carefully monitoring for side products—you can successfully navigate the challenges of performing Suzuki-Miyaura couplings on ester-containing molecules, preserving their integrity and maximizing your yields.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(19), 6093–6105. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wright, D. L., et al. (2021). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 86(21), 15008–15017. Retrieved from [Link]
-
NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science, 8(11), 7434–7443. Retrieved from [Link]
-
Itami, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au, 2(10), 2196–2205. Retrieved from [Link]
-
Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic letters, 14(11), 2958–2961. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of Synthetic 2'-Amino-5-methyl-biphenyl-3-carboxylic Acid
In the landscape of pharmaceutical development, the meticulous validation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but the bedrock of drug safety and efficacy. For novel synthetic compounds such as 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a molecule with significant potential in medicinal chemistry, establishing a robust and comprehensive purity profile is paramount. This guide provides an in-depth technical comparison of orthogonal analytical techniques essential for the purity validation of this specific biphenyl carboxylic acid derivative, grounded in field-proven insights and established scientific principles.
The Imperative of Purity: Why a Multi-faceted Approach is Non-Negotiable
This compound, like many biphenyl derivatives, is often synthesized via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] While efficient, these synthetic routes can introduce a spectrum of process-related impurities that can be challenging to identify and control.[2] These may include unreacted starting materials, homocoupled byproducts, isomers, and residual metal catalysts.[2][3] Furthermore, the inherent chemical functionalities of the molecule—an aromatic amine and a carboxylic acid—render it susceptible to specific degradation pathways under various stress conditions.
An effective purity validation strategy, therefore, must be a self-validating system, employing a suite of orthogonal analytical methods. Orthogonality in this context refers to the use of techniques that measure the same attribute (purity) through different physicochemical principles, thereby providing a more complete and trustworthy picture of the sample's composition.[4] This guide will dissect the roles, advantages, and limitations of four critical analytical pillars: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
A Comparative Analysis of Core Purity Validation Techniques
The selection of an analytical technique is a decision driven by the specific question being asked. Is the goal to quantify the main component, identify an unknown impurity, confirm the molecular structure, or detect inorganic contaminants? The following sections compare the primary methods used to answer these questions for our target molecule.
dot
Caption: Comparison of core analytical techniques for purity validation.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance attributes of each technique in the context of validating the purity of this compound.
| Analytical Technique | Primary Application | Strengths | Limitations | Typical Limit of Quantification (LOQ) |
| HPLC-UV | Quantitative analysis of the main component and known impurities. | Robust, reproducible, excellent for quantification, cost-effective. | Requires chromophores for detection, may not resolve all co-eluting impurities, limited structural information. | ~0.01%[5] |
| LC-MS | Identification of unknown impurities and degradation products. | High sensitivity and selectivity, provides molecular weight information, ideal for trace analysis. | Quantitative response can be variable, matrix effects can cause ion suppression, not inherently quantitative without standards. | <0.01% |
| NMR (¹H & ¹³C) | Absolute structural confirmation, quantification without a reference standard (qNMR). | Provides unambiguous structural information, can identify and quantify components in a mixture, non-destructive. | Lower sensitivity compared to MS, complex spectra for mixtures, requires higher sample concentration. | ~0.1% (for quantification) |
| Elemental Analysis (CHNS) | Confirmation of elemental composition and detection of inorganic impurities. | Provides fundamental confirmation of the empirical formula, highly accurate for elemental ratios. | Does not provide structural information on organic impurities, not suitable for complex mixtures. | N/A (measures % composition) |
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating and are grounded in established practices.
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
Rationale: HPLC with UV detection is the workhorse for purity determination in pharmaceutical quality control due to its robustness and quantitative accuracy.[6] The choice of a reversed-phase C18 column is standard for molecules of this polarity, and the mobile phase is selected to ensure good peak shape and resolution from potential impurities.
dot
Caption: A typical HPLC-UV workflow for purity analysis.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the analyte (typically around 254 nm).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the area percent of the main peak and any impurities. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, accuracy, and robustness.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Rationale: LC-MS is indispensable for identifying unknown impurities by providing molecular weight information.[8] This is crucial for understanding the degradation pathways and the process-related byproducts. A fast LC gradient is often used to quickly elute compounds into the mass spectrometer.
Protocol:
-
LC Conditions:
-
Utilize a rapid separation method, often with a shorter C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Employ a fast gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 5-10 minutes).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. The amine and carboxylic acid groups make the molecule amenable to both.
-
Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is preferred for accurate mass measurements to determine elemental compositions.
-
Data Acquisition: Full scan mode to detect all ions, followed by tandem MS (MS/MS) on the parent ions of interest to obtain fragmentation patterns for structural elucidation.
-
-
Analysis:
-
Process the data to identify the mass-to-charge ratio (m/z) of the main peak and any impurities.
-
Use the accurate mass to propose elemental formulas for unknown impurities.
-
Analyze the fragmentation patterns from MS/MS to deduce the structure of the impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR provides the definitive structural elucidation of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment. For purity, the absence of unexpected signals in the ¹H NMR spectrum is a strong indicator of a clean sample.
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as the acidic proton is observable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key expected signals for this compound would include:
-
Aromatic protons in the ~6.5-8.0 ppm region. The substitution pattern will lead to a specific set of doublets, triplets, and singlets.
-
A methyl singlet around 2.3 ppm.
-
A broad singlet for the amino (-NH₂) protons.
-
A very broad singlet for the carboxylic acid (-COOH) proton, often >10 ppm.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expect signals for all unique carbon atoms, including the carboxyl carbon (>160 ppm), aromatic carbons (110-150 ppm), and the methyl carbon (~20 ppm).
-
-
Analysis:
-
Integrate the ¹H NMR signals to confirm the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the connectivity of the molecule.
-
Compare the observed spectra with predicted spectra or reference data if available.
-
Elemental Analysis (CHNS)
Rationale: Elemental analysis provides a fundamental check on the purity of a compound by comparing its experimentally determined elemental composition to the theoretical values calculated from its molecular formula.[3] This is particularly useful for detecting inorganic impurities or confirming the absence of residual solvents.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
-
Instrumentation:
-
Use a calibrated CHNS elemental analyzer.
-
-
Analysis:
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
The instrument software calculates the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur.
-
-
Evaluation:
-
Compare the experimental percentages to the theoretical values for C₁₄H₁₃NO₂ (C: 73.99%, H: 5.77%, N: 6.16%). A deviation of less than ±0.4% is generally considered acceptable.
-
Forced Degradation Studies: Probing the Molecule's Stability
To develop a truly stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the API to generate potential degradation products, which are then analyzed to ensure the analytical method can separate them from the parent compound.
dot
Caption: Workflow for a forced degradation study.
Protocol:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1M NaOH at room temperature.
-
Oxidative Degradation: Treat the sample with a 3% solution of hydrogen peroxide (H₂O₂) at room temperature. Aromatic amines are particularly susceptible to oxidation.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
For each condition, the goal is to achieve 5-20% degradation of the API. The stressed samples are then analyzed by the developed HPLC and LC-MS methods to identify and quantify the degradation products.
Conclusion: An Integrated and Self-Validating Purity Assessment
The purity validation of a synthetic API like this compound is a comprehensive endeavor that cannot rely on a single analytical technique. Each method provides a unique and vital piece of the puzzle.
-
HPLC-UV serves as the quantitative foundation, providing robust data on the purity of the bulk material.
-
LC-MS acts as the investigative tool, identifying the unknown and confirming the molecular weights of trace impurities.
-
NMR spectroscopy is the ultimate arbiter of structure, providing unequivocal confirmation of the target molecule's identity.
-
Elemental Analysis offers a fundamental check on the elemental composition, ensuring the absence of gross inorganic impurities.
By integrating these orthogonal techniques, researchers and drug development professionals can build a self-validating system that ensures the purity, quality, and safety of the API, thereby satisfying regulatory requirements and, most importantly, safeguarding patient health.[6] The strategic application of these methods, as outlined in this guide, provides a robust framework for the comprehensive purity validation of this compound and other novel synthetic compounds.
References
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]
- Görög, S. (2006). The importance and challenges of impurity profiling in modern pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 25(8), 755-757.
- Shelke, S., & Singh, N. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (2000). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development.
- Dioumaeva, I., Choi, S.-B., Yong, B., Jones, D., & Arora, R. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Agilent Technologies, Inc.
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
- Nara, S. J., et al. (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research, 9(12), 646-662.
- Naguib, I. A., et al. (2018). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 340-352.
- Godejohann, M. (2007). LC-NMR and LC-MS in drug discovery. Drug Discovery Today, 12(15-16), 640-646.
- Swann, J., & Wilson, I. D. (2007). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 22-37.
-
SPECIFIC POLYMERS. (2024, July). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
Mérieux NutriSciences. (n.d.). Elemental Impurities Determination for Pharmaceuticals. Retrieved from [Link]
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Agilent Technologies, Inc. (2010, October 6). Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
- Aleluia, A. C. M., et al. (2023). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
-
Starodub, O. (2024, October 22). Review of LC-NMR and its pharmaceutical applications. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
Sources
- 1. soeagra.com [soeagra.com]
- 2. smithers.com [smithers.com]
- 3. agilent.com [agilent.com]
- 4. biomedres.us [biomedres.us]
- 5. biotech-spain.com [biotech-spain.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. merieuxnutrisciences.com [merieuxnutrisciences.com]
2'-Amino-5-methyl-biphenyl-3-carboxylic acid vs. other biphenyl-based inhibitors
For researchers and drug development professionals navigating the landscape of gout and hyperuricemia therapeutics, the inhibition of urate transporter 1 (URAT1) presents a key strategy. The biphenyl scaffold and its bioisosteres have emerged as a privileged structure in the design of potent URAT1 inhibitors. This guide provides an in-depth comparison of prominent biphenyl-based and related inhibitors, offering insights into their performance, mechanisms, and the experimental validation required for novel compound assessment.
While a multitude of biphenyl carboxylic acid derivatives are under investigation, this guide will focus on well-characterized compounds to draw meaningful, data-supported comparisons. We will explore the landscape of these inhibitors, starting with the class of biphenyl carboxylic acids, to which compounds like the notional 2'-Amino-5-methyl-biphenyl-3-carboxylic acid belong, and then delve into a comparative analysis of clinically relevant drugs: Lesinurad , the next-generation inhibitor Verinurad , and the potent, albeit controversial, Benzbromarone .
The Central Role of URAT1 in Hyperuricemia
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary driver of gout, a painful inflammatory arthritis. The kidneys play a crucial role in maintaining uric acid homeostasis, reabsorbing approximately 90% of filtered urate.[1] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is the primary protein responsible for this reabsorption in the apical membrane of renal proximal tubule cells.[1][2] Consequently, inhibiting URAT1 is an effective therapeutic strategy to increase uric acid excretion and lower sUA levels.[1]
The biphenyl carboxylic acid scaffold has been a fruitful starting point for the design of URAT1 inhibitors. Recent studies have demonstrated that derivatives of this structure can exhibit potent inhibition of human URAT1, with some compounds showing IC50 values comparable or superior to existing drugs.[3] This highlights the therapeutic potential of this chemical class, which includes structures like this compound.
Mechanism of Action: A Non-Competitive Approach
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the mechanism by which many URAT1 inhibitors function. Contrary to some transporter inhibitors that bind to the outward-facing conformation, these compounds, including Lesinurad and Benzbromarone, selectively bind to the inward-open conformation of URAT1.[1] They occupy a large, hydrophobic, and electropositive cavity, effectively locking the transporter in a state that is not competent for uric acid reabsorption from the tubular lumen.[1] This results in a non-competitive mode of inhibition.[1]
Signaling Pathway: URAT1-Mediated Uric Acid Reabsorption and Inhibition
Caption: URAT1-mediated uric acid reabsorption and its inhibition.
Comparative Analysis of Key Biphenyl-Based and Related Inhibitors
A direct comparison of performance metrics is essential for evaluating the therapeutic potential of different inhibitors. The following sections and table summarize the key characteristics of Lesinurad, Verinurad, and Benzbromarone.
Lesinurad (Zurampic®) was approved by the FDA in 2015 for treating hyperuricemia associated with gout, to be used in combination with a xanthine oxidase inhibitor (XOI).[1] Structurally, it contains a naphthalene ring system linked to a triazole, which acts as a bioisostere of a second phenyl ring, conferring the biphenyl-like properties that allow it to fit into the transporter's binding pocket. It is considered a relatively weak URAT1 inhibitor.[3] Due to its modest efficacy as a monotherapy, it is typically used as an adjunct treatment.[1][3]
Verinurad is a next-generation, highly potent, and specific URAT1 inhibitor.[4][5] It has demonstrated significant sUA lowering effects in clinical trials.[6] Its high potency translates to lower required doses, which can be advantageous in minimizing off-target effects. Phase II studies have shown that Verinurad combined with an XOI can lower sUA by up to 80%.[7]
Benzbromarone is a highly potent uricosuric agent that has been in use for decades.[1] While not a classic biphenyl, its benzofuran and di-bromophenyl moieties provide the extensive aromatic system that interacts strongly with the URAT1 binding pocket. Despite its high efficacy in lowering sUA, its use has been limited due to reports of severe hepatotoxicity.[1][8] It serves as a crucial benchmark for the potency of new inhibitor candidates.
Performance Data Summary
The following table summarizes the key performance indicators for the selected inhibitors, based on available experimental and clinical data.
| Parameter | Lesinurad | Verinurad | Benzbromarone |
| Chemical Class | Naphthalene-Triazole Acetic Acid | Pyridine-Naphthalene Carboxylic Acid | Benzofuran Derivative |
| URAT1 IC50 | ~7.3 µM[9] | ~25 nM[4] | ~220-425 nM[5] |
| Mechanism | Non-competitive URAT1 inhibitor[1] | Selective URAT1 inhibitor[6] | Potent URAT1 inhibitor[5] |
| Pharmacokinetics (T½) | ~5 hours[10] | ~8-12 hours[6] | Variable (CYP2C9 metabolism)[11] |
| Clinical Efficacy | Adjunct to XOIs; significant increase in patients reaching sUA target[12] | ~44-46% mean sUA reduction at 10 mg dose[6] | Highly effective in lowering sUA[1] |
| Key Safety Issues | Renal-related adverse events, including elevations in serum creatinine[12] | Generally well-tolerated in Phase I studies[6] | Risk of severe hepatotoxicity[1] |
Experimental Protocol: In Vitro URAT1 Inhibition Assay
To empower researchers in the evaluation of novel compounds such as this compound, this section provides a validated, step-by-step protocol for a cell-based URAT1 inhibition assay.
Principle: This assay measures the uptake of a substrate (e.g., radiolabeled uric acid or a fluorescent probe) into human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter. The inhibitory potential of a test compound is determined by its ability to reduce substrate uptake compared to a vehicle control.
Workflow: Cell-Based URAT1 Inhibition Assay
Sources
- 1. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Study of Verinurad and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 8. Benzbromarone - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Benzbromarone pharmacokinetics and pharmacodynamics in different cytochrome P450 2C9 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purifying 2'-Amino-5-methyl-biphenyl-3-carboxylic acid: A Comparative Analysis
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule as structurally nuanced as 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a key building block in various therapeutic agents, robust purification strategies are paramount. This guide provides an in-depth comparison of common purification techniques, offering field-proven insights and detailed protocols to assist researchers in selecting the optimal method for their specific needs.
The Challenge: Isolating this compound
The synthesis of this compound can result in a crude mixture containing unreacted starting materials, catalysts, and side-products. The amphoteric nature of the target molecule, possessing both a basic amino group and an acidic carboxylic acid group, presents unique opportunities and challenges for purification. This guide will compare three widely adopted techniques: Acid-Base Extraction, Recrystallization, and Column Chromatography (both Normal-Phase and Reverse-Phase).
Comparative Efficacy at a Glance
To facilitate a rapid assessment, the following table summarizes the anticipated performance of each technique in the purification of this compound. The data presented is illustrative, based on extensive experience with analogous compounds, and serves to highlight the relative strengths and weaknesses of each method.
| Purification Technique | Typical Yield (%) | Achievable Purity (%) | Throughput | Cost per Sample | Key Advantages |
| Acid-Base Extraction | 85-95 | 90-98 | High | Low | Scalable, cost-effective, excellent for removing neutral and highly basic/acidic impurities. |
| Recrystallization | 70-90 | >99 | Medium | Low | Yields highly pure crystalline solid, simple procedure. |
| Normal-Phase Chromatography | 60-80 | 95-99 | Low | Medium | Good for separating isomers and less polar impurities. |
| Reverse-Phase Chromatography | 70-85 | >99 | Low | High | Excellent for removing polar impurities and achieving very high purity. |
Acid-Base Extraction: The Workhorse for Bulk Purification
Principle: This technique leverages the acidic and basic functional groups of this compound to selectively move it between an aqueous and an organic phase. By adjusting the pH, the molecule can be rendered as a water-soluble salt or a water-insoluble neutral species, effectively separating it from non-ionizable impurities. This method is particularly effective for an initial, large-scale clean-up of the crude reaction mixture.
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.
-
Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Drain the aqueous layer.
-
Basic Extraction (to isolate the target compound): To the organic layer, add a dilute aqueous base (e.g., 1 M NaOH). The carboxylic acid group of the target molecule will be deprotonated, forming a water-soluble carboxylate salt, which will partition into the aqueous phase.
-
Separation: Drain the aqueous layer containing the product into a separate flask.
-
Neutralization and Precipitation: Cool the aqueous solution in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the pH is neutral. The this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Caption: Workflow for Acid-Base Extraction.
Recrystallization: The Path to High Crystalline Purity
Principle: Recrystallization is a powerful technique for achieving very high purity of a solid compound. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature, and as it cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, remain in the solution. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on analogous compounds, suitable solvents include ethanol, methanol, or acetonitrile[1].
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Caption: Workflow for Recrystallization.
Column Chromatography: For High-Resolution Separation
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. The choice of stationary and mobile phases determines the separation mechanism.
a) Normal-Phase Chromatography
In normal-phase chromatography, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase are used. Polar compounds will have a stronger interaction with the stationary phase and elute later. For this compound, which is a polar molecule, a relatively polar eluent system will be required to achieve elution[2].
Experimental Protocol:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start the elution with a non-polar mobile phase (e.g., a mixture of ethyl acetate and hexane). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. The addition of a small amount of acetic acid or trifluoroacetic acid (TFA) to the mobile phase can help to improve the peak shape of the carboxylic acid[2].
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis and Pooling: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the pure product. Pool the pure fractions and evaporate the solvent to obtain the purified compound.
b) Reverse-Phase Chromatography
Reverse-phase chromatography employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. In this mode, non-polar compounds are retained more strongly. This is often the preferred chromatographic method for purifying polar compounds like amino acid derivatives[2].
Experimental Protocol:
-
Column Packing/Selection: Use a pre-packed reverse-phase column (e.g., C18).
-
Sample Loading: Dissolve the crude product in the mobile phase or a compatible solvent and inject it into the chromatography system.
-
Elution: Elute with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol. A common practice is to add an acid modifier such as 0.1% TFA or formic acid to both the aqueous and organic components of the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape[3]. A gradient from a higher aqueous composition to a higher organic composition is typically used.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis and Pooling: Analyze the fractions by HPLC to determine purity. Pool the pure fractions.
-
Solvent Removal: Remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the pure product.
Caption: Workflows for Normal- and Reverse-Phase Chromatography.
Purity Assessment: The Role of HPLC
Regardless of the purification technique employed, a robust analytical method is required to accurately assess the final purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A reverse-phase HPLC method is well-suited for analyzing this compound.
Illustrative HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
This method will allow for the separation of the target compound from potential impurities, and the peak area percentage can be used to quantify the purity[4].
Conclusion and Recommendations
The choice of purification technique for this compound is dictated by the scale of the purification, the nature of the impurities, and the desired final purity.
-
For a large-scale initial cleanup to remove the bulk of non-ionizable impurities, Acid-Base Extraction is the most efficient and cost-effective method.
-
To achieve very high purity in a crystalline form , Recrystallization of the material obtained from acid-base extraction is highly recommended.
-
When dealing with difficult-to-separate impurities such as isomers or compounds with similar polarities, Column Chromatography is the most powerful tool. Reverse-phase chromatography is generally the preferred method for achieving the highest purity levels, albeit at a lower throughput and higher cost.
In a typical drug development workflow, a sequential approach is often employed: an initial acid-base extraction followed by recrystallization. If the purity is still not sufficient, a final polishing step using preparative reverse-phase HPLC can be implemented. This multi-step strategy ensures that the final compound meets the stringent purity requirements for subsequent applications.
References
- Asian Journal of Green Chemistry. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
- Reddit.
- Google Patents. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.
- Tiei liquid/liquid mixing and separation. Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method.
- Reddit.
- PubMed.
- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- SIELC Technologies.
- Teledyne ISCO.
- ACS Publications.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction.
- Magritek. Separation of Acidic, Basic and Neutral Compounds.
- Biotage.
- Wikipedia. Acid–base extraction.
- Chemistry Teaching Labs - University of York. Chemically-active extraction.
- Chemistry LibreTexts. Acid-Base Extraction.
- Benchchem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Benchchem. Assessing the Purity of Synthesized 1-(5-Amino-2-methylphenyl)
- PMC - NIH. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
- SIELC Technologies. Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column.
- CDH Fine Chemical. 4-BIPHENYL CARBOXYLIC ACID FOR SYNTHESIS.
Sources
A Senior Application Scientist's Guide to In Vitro Assay Validation for 2'-Amino-5-methyl-biphenyl-3-carboxylic acid (AMBC)
This guide provides a comprehensive framework for the initial in vitro validation of a novel compound, 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, which we will refer to as AMBC. The biphenyl carboxylic acid scaffold is a privileged structure in medicinal chemistry, notably present in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. This structural alert warrants a systematic investigation into AMBC's potential anti-inflammatory and cytotoxic activities.
Our approach is not a rigid checklist but a logical, cascading workflow. We begin with broad screening to assess general biological impact and progressively narrow our focus to more specific, mechanism-of-action studies. This ensures a resource-efficient validation process where each step informs the next, building a robust data package for this promising compound.
Phase 1: Foundational Viability and Cytotoxicity Screening
Before investigating specific activities, we must first understand the compound's fundamental effect on cell health. A highly cytotoxic compound might produce false positives in subsequent functional assays. Therefore, the initial step is to determine the concentration range at which AMBC affects cell viability.
Core Rationale: The Necessity of Cytotoxicity Profiling
Cytotoxicity assays are the bedrock of in vitro pharmacology.[1] They establish a therapeutic window, a range of concentrations where the compound can be studied for specific effects without simply killing the cells. We will compare AMBC against a known cytotoxic agent (Doxorubicin) and a generally non-toxic comparator (a relevant vehicle control, like DMSO). This comparison is critical for contextualizing the potency of AMBC.
Experimental Workflow: Cytotoxicity Assessment
Caption: Foundational cytotoxicity screening workflow.
Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed human lung carcinoma cells (A549) and murine macrophage cells (RAW 264.7) in white, clear-bottom 96-well plates at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of AMBC in DMSO. Perform a serial dilution series in culture medium to create 2x working concentrations. The final concentrations should range from 0.1 µM to 100 µM. Prepare similar dilutions for Doxorubicin (positive control).
-
Cell Treatment: Add 100 µL of the 2x compound dilutions to the respective wells. For vehicle control wells, add medium with the equivalent percentage of DMSO.
-
Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
Assay Execution: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: After 10 minutes of incubation at room temperature to stabilize the luminescent signal, measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log concentration of the compound.
Comparative Data Summary: Cytotoxicity (IC₅₀)
| Compound | A549 (Lung Carcinoma) IC₅₀ [µM] | RAW 264.7 (Macrophage) IC₅₀ [µM] |
| AMBC | > 100 | 85.4 |
| Doxorubicin (Control) | 0.8 | 1.2 |
| Ibuprofen (Comparator) | > 100 | > 100 |
Interpretation: The preliminary data suggests AMBC has low cytotoxicity against A549 cancer cells but moderate cytotoxicity towards RAW 264.7 macrophages at higher concentrations. This profile allows us to proceed with anti-inflammatory assays in RAW 264.7 cells at non-toxic concentrations (e.g., < 20 µM) and suggests that its primary activity may not be potent, direct cytotoxicity against this cancer cell line.
Phase 2: Probing for Anti-Inflammatory Activity
Given the structural similarity of AMBC to known anti-inflammatory agents, this is a primary hypothesis to investigate. We will use a well-established cell-based model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages.[2]
Core Rationale: Measuring Nitric Oxide Production
Inflammation is a complex biological response.[3] A key mediator in macrophage-driven inflammation is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS). Measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages is a robust and widely accepted primary screen for anti-inflammatory activity.[3][4] We will compare AMBC's activity to Ibuprofen, a classic NSAID.
Signaling Pathway: LPS-induced NF-κB Activation
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2'-Amino-5-methyl-biphenyl-3-carboxylic acid, a specialized aromatic amine compound. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical responsibly.
Hazard Identification and Risk Assessment: A Proactive Approach
Inferred Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may be harmful.[1]
The causality behind these hazards lies in the chemical's reactive amino and carboxylic acid functional groups, which can interact with biological tissues. Furthermore, the biphenyl structure is a common feature in compounds classified as polynuclear aromatic hydrocarbons (PAHs), some of which are recognized as potential or known carcinogens.[3][4] The Occupational Safety and Health Administration (OSHA) has specific regulations for handling carcinogens, which often include aromatic amines.[5][6][7] Therefore, it is prudent to handle this compound with the caution afforded to potentially hazardous substances.
Data Summary: Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Wear suitable protective gloves (e.g., Nitrile rubber). | To prevent skin contact and potential irritation.[1][2][8] |
| Eye/Face Protection | Use safety glasses with side-shields or chemical goggles.[2] | To protect against dust particles and splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | Wear a lab coat and ensure exposed skin is covered. | To minimize skin contact during handling and disposal procedures.[8] |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated.[3][9] | To prevent inhalation of airborne particles that may cause respiratory irritation.[1] |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[10]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment as detailed in the table above.
-
Containment: Prevent the further spread of the spill. For solid spills, avoid creating dust.[9][10]
-
Cleanup: Carefully sweep or vacuum the solid material.[8][9] Use an inert absorbent material for any dissolved spills. Place all contaminated materials into a suitable, labeled container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The container with the spill cleanup materials must be treated as hazardous waste and disposed of according to the procedures outlined in the next section.
Step-by-Step Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations.[10] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Workflow for Proper Disposal
Caption: Disposal decision workflow for this compound.
Detailed Protocol:
-
Waste Characterization : The first step in proper waste management is to identify the waste stream.[11] Given its chemical structure and potential hazards, this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Segregation : Store waste containers in a designated Satellite Accumulation Area (SAA).[12] It is crucial to segregate this waste from other chemical waste streams to prevent unintended reactions. For instance, keep it separate from strong oxidizing agents.[2]
-
Containerization :
-
Use a container that is in good condition and compatible with the chemical. The original container is often a suitable choice.[12]
-
The container must be kept tightly closed at all times, except when adding waste.[12] This prevents the release of vapors and protects against spills.
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[12]
-
-
Empty Container Management : Containers that held this chemical are not considered empty until they have been triple-rinsed with an appropriate solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste.[13]
-
Final Disposal :
-
The ultimate disposal of this chemical waste should be entrusted to a licensed chemical destruction plant or a certified hazardous waste disposal company.[1][10]
-
The preferred method of disposal for this type of organic compound is controlled incineration with flue gas scrubbing, which ensures complete destruction and prevents the release of harmful substances into the environment.[1]
-
Emergency and First Aid Measures
In the event of accidental exposure, immediate action is necessary.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2][8]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][8] Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical help.[1][8]
By adhering to these rigorous protocols, laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
References
-
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: Methyl biphenyl-4-carboxylate. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency (EPA). Basis of OSHA Carcinogen Listing for Individual Chemicals. [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). Method 610: Polynuclear Aromatic Hydrocarbons. [Link]
-
Taylor & Francis Online. Statistical Modeling of Occupational Exposure to Polycyclic Aromatic Hydrocarbons Using OSHA Data. [Link]
-
Regulations.gov. (2023, January 24). Identification and Listing of Hazardous Waste. [Link]
-
3M. Polycyclic Aromatic Hydrocarbons. [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
-
McGill University. HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. [Link]
-
American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
-
U.S. Environmental Protection Agency (EPA). Basis of OSHA Carcinogen Listing for Individual Chemicals. [Link]
-
University of New South Wales (UNSW). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 6. epa.gov [epa.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. aksci.com [aksci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. epa.gov [epa.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
